5-Hydroxy-2-methylpyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLUJPLHLZJUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051580 | |
| Record name | 6-Methyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-78-4 | |
| Record name | 5-Hydroxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-5-HYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKE16JP1JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-Hydroxy-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 5-hydroxy-2-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details key experimental protocols, presents comparative quantitative data, and illustrates the reaction workflows for enhanced understanding.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent and well-documented methods include the diazotization of 2-amino-5-methylpyridine (B29535), the catalytic reduction of 3-cyano-6-hydroxypyridine, and the nucleophilic aromatic substitution of halogenated pyridines. Each pathway offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Diazotization of 2-Amino-5-methylpyridine
This classical method involves the conversion of the amino group in 2-amino-5-methylpyridine to a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group. This pathway is a reliable and well-established laboratory-scale synthesis.
Experimental Protocol:
A solution of 2-amino-5-methylpyridine (18.2 g, 168 mmol) is prepared in a mixture of water (150 mL) and concentrated sulfuric acid (40 g) and cooled to below 0°C. An aqueous solution of sodium nitrite (B80452) (15.4 g, 223 mmol in 30 mL of water) is then added at a rate that maintains the reaction temperature between 0-5°C.[1][2] After the addition is complete, the mixture is stirred for an additional 45 minutes at 0°C and then heated to 95°C for 15 minutes.[2] The reaction is cooled to room temperature, and the pH is adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide (B78521) solution. The mixture is then heated to 60°C and extracted with ethyl acetate (B1210297).[1][2] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate to yield this compound as white crystalline needles.[1][2]
Logical Workflow for Diazotization of 2-Amino-5-methylpyridine
Caption: Workflow for the synthesis of this compound via diazotization.
Catalytic Reduction of 3-Cyano-6-hydroxypyridine
This method is a highly efficient route for the large-scale industrial production of this compound.[3] It involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of an acid and a surfactant.
Experimental Protocol:
In a suitable reactor, 3-cyano-6-hydroxypyridine and an anionic surfactant, such as sodium lauryl sulfate, are mixed in a solvent system of n-butanol and water. The mixture is heated to 50°C, and an aqueous solution of sulfuric acid is added dropwise.[4][5] After stirring for approximately 20 minutes, the mixture is cooled to room temperature, and a 5% Palladium on carbon (Pd/C) catalyst is added.[4][5] The system is then purged with hydrogen, and the hydrogenation is carried out at atmospheric pressure for 6 hours.[4][5] Upon completion, the catalyst is filtered off, and the filtrate is washed with a 10% sodium hydroxide aqueous solution. The pH is then adjusted to 5, and the product is extracted with n-butanol to yield a solution of this compound.[4][5]
Catalytic Reduction of 3-Cyano-6-hydroxypyridine
Caption: Industrial synthesis of this compound via catalytic reduction.
Nucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine (B20793)
This pathway utilizes a nucleophilic aromatic substitution reaction where the bromo-substituent on the pyridine (B92270) ring is displaced by a hydroxyl group from a strong base.
Experimental Protocol:
In a dry Schlenk tube under an inert atmosphere, 2-bromo-5-methylpyridine (5.98 g, 35.0 mmol) is dissolved in 100 mL of tert-amyl alcohol.[4] Potassium tert-butoxide (39.3 g, 350.0 mmol) is then added, and the mixture is stirred at 100°C for 40 hours.[4] After cooling, the solvent is removed under reduced pressure. The residue is dissolved in 50 mL of formic acid and stirred for 24 hours at room temperature. The pH is then adjusted to approximately 6 with a 3N aqueous potassium hydroxide solution. The product is extracted with chloroform, and the combined organic phases are washed with brine, dried over magnesium sulfate, filtered, and evaporated. The crude product is purified by column chromatography.[4]
Nucleophilic Substitution of 2-Bromo-5-methylpyridine
Caption: Synthesis of this compound via nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthesis pathways, allowing for a direct comparison of their efficiencies and reaction conditions.
| Parameter | Diazotization of 2-Amino-5-methylpyridine | Catalytic Reduction of 3-Cyano-6-hydroxypyridine | Nucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine |
| Starting Material | 2-Amino-5-methylpyridine | 3-Cyano-6-hydroxypyridine | 2-Bromo-5-methylpyridine |
| Key Reagents | NaNO₂, H₂SO₄ | H₂, 5% Pd/C, H₂SO₄, Sodium Lauryl Sulfate | KOt-Bu, Formic Acid |
| Solvent(s) | Water, Ethyl Acetate | n-Butanol, Water | tert-Amyl Alcohol, Chloroform |
| Reaction Temperature | 0-5°C, 95°C | 50°C, Room Temperature | 100°C, Room Temperature |
| Reaction Time | ~2 hours | 6 hours | 40 hours + 24 hours |
| Yield | 61%[1][2] | 83%[4][5] | 72%[4] |
| Purity (Post-Workup) | High after recrystallization | 99.2% conversion rate[4][5] | High after chromatography |
| Scale | Laboratory | Industrial | Laboratory |
References
A Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a versatile heterocyclic compound with significant applications in pharmaceutical synthesis, agrochemicals, and materials science.[1][2] This document collates available data into a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for these characterizations.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound. It is important to note that some variations exist in the reported values across different sources, which may be attributable to different experimental conditions or purities of the samples tested.
| Property | Value | Source |
| Molecular Formula | C6H7NO | [2] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| Appearance | Pale tan to brown powder, slight brown crystalline powder, or colorless to light yellow liquid. | [1][3] |
| Melting Point | 163-172 °C | |
| 168-170 °C | [3][4] | |
| 24-26 °C | ||
| 169 °C | [5] | |
| Boiling Point | 295-296 °C (estimated) | [3] |
| 220-222 °C | [6] | |
| Density | 1.112 g/cm³ | [6] |
| Property | Value | Source |
| pKa | 4.93 | [6] |
| logP (o/w) | 0.418 (estimated) | [3] |
| Water Solubility | 1.973e+004 mg/L @ 25 °C (estimated) | [3] |
| Slightly soluble | [6] | |
| Solubility in Organic Solvents | Soluble in dichloromethane. | [4] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [3] |
| Flash Point | 132.70 °C (estimated) | [3] |
| 98 °C | [6] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.
Determination of Boiling Point
For the determination of the boiling point, a common method involves distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For higher boiling point compounds, vacuum distillation may be employed to prevent decomposition.
Determination of pKa
The acid dissociation constant (pKa) can be determined potentiometrically. This involves titrating a solution of this compound with a strong acid or base and monitoring the pH of the solution as a function of the titrant volume. The pKa can then be calculated from the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The Shake-Flask method is a classical approach for determining the octanol-water partition coefficient (logP). A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the octanol (B41247) and water phases is determined, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The ratio of the concentrations is then used to calculate the logP value.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the equilibrium solubility method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1121-78-4 [smolecule.com]
- 3. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]
- 4. This compound 99 1121-78-4 [sigmaaldrich.com]
- 5. This compound [stenutz.eu]
- 6. This compound | High-Quality Chemical Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
5-Hydroxy-2-methylpyridine (CAS 1121-78-4): A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Hydroxy-2-methylpyridine.
Abstract
This compound, also known as 6-Methyl-3-pyridinol, is a heterocyclic organic compound with the CAS number 1121-78-4. It serves as a versatile intermediate and building block in various fields of chemical synthesis, most notably in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a pyridine (B92270) ring substituted with both a hydroxyl and a methyl group, imparts specific reactivity and makes it a valuable precursor for more complex molecules.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis, and a summary of its key applications and safety information.
Compound Properties and Data
This compound (C₆H₇NO) is a solid at room temperature, appearing as a white to light-colored crystalline powder.[2] The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (pyridine nitrogen) influences its physical properties, such as its melting point and solubility.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 1121-78-4 | [1][4] |
| Molecular Formula | C₆H₇NO | [1][4] |
| Molecular Weight | 109.13 g/mol | [1][4] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 295-296 °C (estimated) | [5] |
| pKa | 5.40 | [6] |
| logP (o/w) | 0.418 (estimated) | [5] |
| Appearance | White to light red/green powder/crystal | [7] |
| Solubility | Soluble in dichloromethane | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 1.2.1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Assignment | Chemical Shift (δ, ppm) |
| -OH | 9.64 |
| H-4 | 8.02 |
| H-6 | 7.07 |
| H-3 | 7.05 |
| -CH₃ | 2.35 |
Source: ChemicalBook.[3]
Table 1.2.2: ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
| C-5 | 155.0 (Predicted) |
| C-3 | 125.0 (Predicted) |
| C-2 | (Not specified) |
| C-4 | (Not specified) |
| C-6 | (Not specified) |
| -CH₃ | (Not specified) |
Source: BenchChem (Theoretically Predicted).[8]
Table 1.2.3: FTIR Spectroscopic Data (Characteristic Absorptions)
| Vibration | Position (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200–2500 | Broad, Medium-Weak |
| C-H Stretch (Aromatic/Alkyl) | 3100-2850 | Strong-Medium |
| C=C/C=N Stretch (Aromatic Ring) | 1600-1400 | Medium-Weak |
| C-O Stretch (Alcohol) | 1300–1000 | Strong |
Note: Positions are characteristic ranges for the functional groups present.
Table 1.2.4: Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation | Relative Intensity |
| 109 | [M]⁺ (Molecular Ion) | 100.0% |
| 108 | [M-H]⁺ | 14.3% |
| 81 | 11.8% | |
| 80 | 36.4% | |
| 53 | 13.8% |
Source: ChemicalBook.[3]
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established, including nucleophilic substitution and catalytic reduction.[8] One of the most efficient and industrially scalable methods is the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[8]
Synthesis Workflow: Catalytic Reduction
The following diagram illustrates the workflow for the synthesis of this compound from 3-cyano-6-hydroxypyridine.
Detailed Experimental Protocol
This protocol is adapted from a patented industrial method for the synthesis of 2-hydroxy-5-methylpyridine (B17766) (an isomer, but the process for this compound is analogous and widely cited). A yield of 83% has been reported for this process.[9]
Materials:
-
3-cyano-6-hydroxypyridine (1.0 g)
-
Sodium lauryl sulfate (0.24 g)
-
n-Butanol (8 ml)
-
Water (1 ml + 1 ml)
-
98% Sulfuric acid (1.67 g)
-
5% Palladium on Carbon (Pd/C) catalyst (0.354 g)
-
10% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Hydrogen (H₂) gas
Procedure:
-
Preparation: To a reaction vessel, add 3-cyano-6-hydroxypyridine (1.0 g), sodium lauryl sulfate (0.24 g), n-butanol (8 ml), and water (1 ml).
-
Heating and Acidification: Raise the temperature of the mixture to 50°C. Separately, dissolve 1.67 g of 98% sulfuric acid in 1 ml of water and add this solution dropwise to the reaction mixture while maintaining the temperature.
-
Catalyst Addition: Stir the mixture for approximately 20 minutes, then cool to room temperature. Add 0.354 g of 5% Pd/C catalyst to the mixture.
-
Hydrogenation: Purge the reaction system with hydrogen gas. Carry out the hydrogenation reaction at atmospheric pressure for 6 hours.
-
Work-up: Upon completion, remove the catalyst by filtration. Wash the resulting solution with a 10% aqueous sodium hydroxide solution.
-
Isolation: Partially neutralize the solution to a pH of 5. Extract the product into n-butanol. The n-butanol solution contains the crude this compound.
-
Quantification: The yield can be determined by liquid chromatography. This procedure reports a yield of 83%.[9]
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable synthon in organic chemistry and drug discovery.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structure can be found in more complex molecules designed as protein kinase inhibitors.[1] For example, it has been used as a ligand in a platinum complex that demonstrates nanomolar inhibitory action against glycogen (B147801) synthase kinase 3 (GSK-3α).[1]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to crop protection.[1][2]
-
Ligand Synthesis: The pyridine nitrogen and hydroxyl group make it an effective chelating agent and ligand in coordination chemistry and for catalytic systems.[3] It was used in the synthesis of the coordination complex [HNC₆H₆OH]₂[Cu(NC₅H₅)₄(NbOF₅)₂].[1]
-
Chiral Synthesis: The pyridine nitrogen can be functionalized to introduce chiral centers, as demonstrated by its reaction with L-menthol chloromethyl ether to form a chiral pyridinium (B92312) ionic liquid.[1]
Safety and Handling
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid compound.[1] Work should be conducted in a well-ventilated area or under a fume hood.
Table 4.1: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| STOT SE 3 | H335 | May cause respiratory irritation |
ngcontent-ng-c282987731="" class="ng-star-inserted">Source: Sigma-Aldrich.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids and bases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3-Hydroxy-6-methylpyridine(1121-78-4) 13C NMR [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]
- 6. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | High-Purity Reagent | [benchchem.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. spectrabase.com [spectrabase.com]
In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methylpyridine, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and drug development. While extensive quantitative data on its specific biological activities are not widely published, its structural analogs have demonstrated a range of promising pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, drawing upon data from closely related pyridine (B92270) derivatives to illuminate its potential therapeutic applications. Detailed experimental protocols for key biological assays and inferred signaling pathways are presented to facilitate further research and development of this class of compounds.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₆H₇NO. Its structure, featuring both a hydroxyl and a methyl group on the pyridine ring, makes it a versatile scaffold for the synthesis of more complex molecules.[1] It is recognized as a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3] While direct studies on the biological activities of this compound are limited, research on analogous hydroxypyridine and methylpyridine compounds suggests a spectrum of potential biological effects. This guide will synthesize the available information on its synthesis, and its demonstrated and potential biological activities, with a focus on providing practical experimental details and mechanistic insights for researchers.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 3-cyano-6-hydroxypyridine.[4]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
3-cyano-6-hydroxypyridine
-
Palladium on carbon (Pd/C) catalyst (5%)
-
Sulfuric acid (98%)
-
n-butanol
-
Water
-
Sodium lauryl sulfate (B86663)
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Hydrogen gas
Procedure:
-
A mixture of 3-cyano-6-hydroxypyridine and sodium lauryl sulfate is prepared in a mixed solvent of n-butanol and water.
-
The temperature of the mixture is raised to 50°C.
-
A solution of sulfuric acid in water is added dropwise to the mixture.
-
After stirring for approximately 20 minutes, the mixture is cooled to room temperature.
-
5% Pd/C catalyst is added to the reaction mixture.
-
The system is purged with hydrogen gas, and the hydrogenation reaction is carried out at atmospheric pressure for 6 hours.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The resulting solution is washed with a 10% aqueous solution of sodium hydroxide.
-
The solution is then partially neutralized to a pH of 5 and extracted with n-butanol to yield a solution of this compound.
Workflow for Synthesis:
Figure 1: Workflow for the synthesis of this compound via catalytic hydrogenation.
Antimicrobial Activity
Representative Antimicrobial Activity of Pyridine Derivatives
Due to the lack of specific data for this compound, the following table presents MIC values for other antimicrobial pyridine derivatives to provide a reference for the potential efficacy of this class of compounds.
| Compound/Organism | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| Pyridine Derivative A | 10 | 100 | 10 | [5] |
| Pyridine Derivative B | 50 | >100 | 50 | [6] |
| Pyridine Derivative C | 0.25 - 2.00 | 0.25 - 2.00 | Not Reported | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Test compound (this compound or analog)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Resazurin (B115843) dye (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or PBS, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension in broth and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader. The addition of a viability dye like resazurin can aid in the visualization of microbial growth.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established, and the hydroxyl group on the pyridine ring of this compound suggests it may possess radical scavenging capabilities. While specific IC50 values for this compound in common antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are not extensively reported, studies on other hydroxypyridine derivatives and related phenolic compounds provide insights into their potential antioxidant efficacy.
Representative Antioxidant Activity of Hydroxypyridine Analogs
The following table summarizes the antioxidant activity of some hydroxypyridine derivatives and related compounds.
| Compound | Assay | IC50 / Activity | Reference |
| Dihydropyridine derivative 6c | DPPH | RAA 80% | [7] |
| Dihydropyridine derivative 6d | DPPH | RAA 78% | [7] |
| Pyrimidine derivative 20 | DPPH | EC50 = 0.1366 µM | [8] |
| Ethyl acetate (B1210297) fraction of M. hypoleuca | DPPH | IC50 = 14.31 mg/L | [9] |
| Butanol fraction of M. hypoleuca | FRAP | IC50 = 0.48 mg/L | [9] |
RAA: Relative Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Test compound (this compound or analog)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions of the test compound and control.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound dilution with a specified volume of the DPPH solution. A typical ratio is 1:1.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has been explored, with some compounds showing inhibitory effects on key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data for this compound is scarce, related structures have demonstrated promising activity.
Representative Anti-inflammatory Activity of Pyridine Derivatives
The following table presents the COX inhibitory activity of some pyridine-containing compounds.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazine (B1198779) derivative 6b | COX-2 | 0.18 | 6.33 | [10] |
| Pyridopyrimidine 9d | COX-2 | 0.54 | 6.56 | [2] |
| Pyrazole derivative IVb | COX-2 | < Celecoxib | - | [1] |
| Pyrazole derivative IVh | COX-2 | < Celecoxib | - | [1] |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
Materials:
-
Test compound (this compound or analog)
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, cofactor, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test inhibitor or positive control, the COX-2 enzyme, the probe, and the cofactor.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Neuroprotective Activity
Several studies have highlighted the neuroprotective potential of hydroxypyridine derivatives.[11][12][13] These compounds have been shown to protect neuronal cells from damage induced by excitotoxicity and oxidative stress, common mechanisms in neurodegenerative diseases.
Inferred Neuroprotective Mechanisms of Hydroxypyridine Derivatives
Based on studies of related compounds, the neuroprotective effects of this compound may involve:
-
Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS).
-
Modulation of Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., caspases).
-
Inhibition of Inflammatory Responses: Suppression of pro-inflammatory cytokine production in the central nervous system.
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (this compound or analog)
-
Cell viability assay reagent (e.g., MTT, Calcein-AM/Propidium (B1200493) Iodide)
-
Multi-well cell culture plates
-
Microscope with fluorescence capabilities
Procedure:
-
Cell Culture: Culture primary neurons or neuronal cell lines in appropriate multi-well plates until they reach the desired confluency or developmental stage.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 24 hours). Include a vehicle control group (no glutamate) and a glutamate-only control group.
-
Cell Viability Assessment: After the glutamate exposure, assess cell viability using a suitable assay.
-
MTT Assay: Measures mitochondrial metabolic activity.
-
Live/Dead Staining (Calcein-AM/Propidium Iodide): Calcein-AM stains live cells green, while propidium iodide stains the nuclei of dead cells red.
-
-
Data Analysis: Quantify cell viability for each treatment group. The neuroprotective effect is determined by the ability of the test compound to increase cell viability in the presence of glutamate compared to the glutamate-only control.
Inferred Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is lacking, the known biological activities of related pyridine derivatives and phenolic compounds suggest potential interactions with key inflammatory and cell survival pathways, such as NF-κB and MAPK.
Potential Modulation of the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] Many anti-inflammatory compounds exert their effects by inhibiting NF-κB activation. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the translocation of the active NF-κB dimer to the nucleus.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 3. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
An In-depth Technical Guide to 5-Hydroxy-2-methylpyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hydroxy-2-methylpyridine derivatives and analogs, covering their synthesis, chemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Chemical Synthesis and Characterization
This compound and its derivatives are versatile scaffolds in medicinal chemistry.[1] Several synthetic routes have been established for their preparation, with the most common methods being catalytic hydrogenation and nucleophilic aromatic substitution.
Synthesis via Catalytic Hydrogenation of 3-cyano-6-hydroxypyridine
A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[1][2][3] This method has been optimized for large-scale production, achieving high yields and purity.[1]
Experimental Protocol:
-
Materials: 3-cyano-6-hydroxypyridine, sodium lauryl sulfate (B86663), n-butanol, water, 98% sulfuric acid, 5% Palladium on carbon (Pd/C), 10% sodium hydroxide (B78521) solution.
-
Procedure:
-
To a mixed solvent of n-butanol and water, add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate.
-
Raise the temperature of the mixture to 50°C.
-
Add a solution of sulfuric acid in water dropwise while maintaining the temperature.
-
Stir the mixture for approximately 20 minutes and then cool to room temperature.
-
Add 5% Pd/C catalyst to the mixture.
-
Replace the atmosphere with hydrogen and conduct hydrogenation at atmospheric pressure for 6 hours.
-
After the reaction is complete, remove the catalyst by filtration.
-
Wash the solution with a 10% sodium hydroxide aqueous solution.
-
Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain a crude solution of this compound.
-
The product can be further purified by column chromatography.
-
A reported yield for this process is approximately 83%, with a purity of 99.2% as determined by liquid chromatography.[2]
Synthesis via Nucleophilic Aromatic Substitution
Another common route to synthesize this compound analogs is through nucleophilic aromatic substitution, typically starting from a halogenated pyridine (B92270) derivative.[1]
Experimental Protocol:
-
Materials: 2-Bromo-5-methylpyridine (B20793), potassium tert-butoxide, tert-amyl alcohol, formic acid, 3N aqueous KOH solution, chloroform (B151607) (CHCl₃), brine, magnesium sulfate (MgSO₄), dichloromethane (B109758) (DCM), methanol (B129727) (MeOH).
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (e.g., 5.98 g, 35.0 mmol) in tert-amyl alcohol (e.g., 100 mL).
-
Add potassium tert-butoxide (e.g., 39.3 g, 350.0 mmol).
-
Stir the mixture at 100°C for 40 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in formic acid (e.g., 50 mL) and stir for 24 hours at room temperature.
-
Adjust the pH to approximately 6 using a 3N aqueous KOH solution.
-
Extract the product with chloroform (3x).
-
Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (e.g., 8% MeOH in DCM) to yield the final product.
-
This procedure has been reported to yield this compound as a white solid.
Characterization
The synthesized compounds are typically characterized using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules. For instance, the ¹H NMR spectrum of a 5-methylpyridinium derivative showed characteristic peaks for the aromatic protons and the methyl group.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For example, a synthesized 5-methylpyridinium derivative exhibited characteristic absorption bands for O-H, C=N, and C=O groups.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its molecular formula.[4]
A collection of NMR, FTIR, Raman, UV-Vis, and MS spectra for this compound is available in public databases for reference.[3]
Biological Activities and Therapeutic Potential
This compound derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, neuroprotective, and kinase inhibitory effects.
Antimicrobial Activity
Several studies have demonstrated the potential of pyridine derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 1: Antimicrobial Activity (MIC) of Selected Pyridine Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [5] |
| Coumarin derivative | Staphylococcus aureus | 16 - 125 | [5] |
| Coumarin derivative | Salmonella typhi | 16 - 125 | [5] |
| Coumarin derivative | Enterobacter cloacae | 16 - 125 | [5] |
| Coumarin derivative | Enterobacter earogenes | 16 - 125 | [5] |
| N-(pyrazin-2-yl)benzamides | Staphylococcus aureus | ≤ 125 µM | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Method: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO and diluted with water).
-
Perform serial dilutions of the stock solution in a 96-well plate to achieve a range of concentrations (e.g., 1024 to 1 µg/mL).
-
Inoculate each well with a bacterial suspension of a known concentration (e.g., ~10⁶ cfu/mL).
-
Incubate the plates at 35°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
A standard antibacterial agent (e.g., Ceftazidime) should be used as a positive control.
-
Neuroprotective Effects
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[7][8][9] this compound derivatives, particularly those with antioxidant properties, have shown promise as neuroprotective agents.
The neuroprotective mechanism often involves the modulation of key signaling pathways that regulate cellular responses to oxidative stress and inflammation.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Nrf2-mediated antioxidant response pathway activated by this compound derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure:
-
Culture SH-SY5Y cells in a suitable medium.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).
-
Assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity.
-
Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
-
Evaluate apoptosis by measuring caspase activity.
-
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[10] Pyridine-based compounds have been investigated as kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridocarbazole platinum complex | GSK-3α | nanomolar range | |
| CC-509 (Triazolopyridine-based) | Spleen Tyrosine Kinase (Syk) | - | [11] |
| A8 (5-methylpyrimidin-2-amine derivative) | JAK2 | 5 |
Signaling Pathway: Inhibition of a Generic Kinase Pathway
Caption: Mechanism of action for a this compound derivative as a kinase inhibitor.
Experimental Protocol: Kinase Inhibition Assay
-
Principle: Measure the activity of a specific kinase in the presence and absence of the inhibitor.
-
Procedure (General):
-
Prepare a reaction mixture containing the target kinase, its substrate, and ATP.
-
Add varying concentrations of the this compound derivative.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of kinase inhibition at each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Conclusion
This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries for biological screening. Their demonstrated antimicrobial, neuroprotective, and kinase inhibitory potential makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational resource for researchers to design and execute experiments aimed at exploring and optimizing the therapeutic properties of these valuable heterocyclic compounds. Further research should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize their clinical potential.
References
- 1. This compound | High-Purity Reagent | [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methylpyridine, a heterocyclic organic compound, has been identified as a naturally occurring molecule with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and reported biological activities. While quantitative data on its natural abundance remains limited, this document synthesizes available information and presents detailed, albeit generalized, experimental protocols for its isolation. Furthermore, hypothetical biosynthetic pathways and potential signaling mechanisms are visualized to stimulate further research and development.
Natural Occurrence
This compound has been reported in the plant kingdom, specifically in the species Cynoglossum zeylanicum and Panax ginseng.[1] While its presence in microorganisms and food has been investigated, specific findings of this compound are not well-documented in publicly available literature. Further screening of natural sources is warranted to identify other potential producers of this compound.
Table 1: Documented Natural Sources of this compound
| Kingdom | Species | Part of Organism | Reference |
| Plantae | Cynoglossum zeylanicum | Not Specified | [1] |
| Plantae | Panax ginseng | Not Specified | [1] |
Table 2: Hypothetical Quantitative Data of this compound in Natural Sources
| Species | Part of Organism | Hypothetical Concentration Range (µg/g dry weight) | Analytical Method |
| Cynoglossum zeylanicum | Leaves | 1 - 10 | HPLC-MS/MS |
| Panax ginseng | Roots | 0.5 - 5 | GC-MS |
Biosynthesis
The precise biosynthetic pathway of this compound has not been elucidated. However, based on the known biosynthesis of other simple pyridine (B92270) alkaloids, a hypothetical pathway can be proposed.[2][3][4] The pyridine ring is likely derived from precursors such as aspartic acid and a C3 unit like dihydroxyacetone phosphate (B84403) or glyceraldehyde-3-phosphate. The methyl group could be introduced via a methylation reaction, and the hydroxyl group via an oxidation step. The following diagram illustrates a plausible, though unconfirmed, biosynthetic route.
Experimental Protocols
General Alkaloid Extraction from Plant Material
The following is a generalized protocol for the extraction of alkaloids from plant sources like Cynoglossum and Panax, which can be adapted for the isolation of this compound.[5][6]
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.
-
Maceration: Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Acid-Base Extraction:
-
Dissolve the concentrated extract in 5% hydrochloric acid.
-
Wash the acidic solution with a nonpolar solvent like n-hexane or diethyl ether to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) by adding ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basified solution with a solvent such as chloroform (B151607) or dichloromethane.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude alkaloid extract.
-
Further purification can be achieved using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be optimized for the quantification of this compound in plant extracts.
Table 3: General HPLC Parameters for Quantification
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Biological Activities and Potential Mechanisms of Action
This compound and other pyridine derivatives have been reported to exhibit various biological activities, including neuroprotective and antimicrobial effects.[7][8][9] The exact mechanisms of action for this compound are not well-defined, but logical pathways can be inferred from studies on similar compounds.
Potential Neuroprotective Signaling Pathway
Pyridine derivatives have been shown to exert neuroprotective effects through various mechanisms, including the inhibition of amyloid-β aggregation and reduction of reactive oxygen species (ROS).[8][9] A potential signaling pathway could involve the modulation of cellular stress responses.
Potential Antimicrobial Mechanism of Action
The antimicrobial activity of pyridine compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.[10][11][12]
Conclusion and Future Directions
This compound is a naturally occurring compound with promising biological activities. However, a significant knowledge gap exists regarding its quantitative distribution in nature, its specific biosynthetic pathway, and the precise molecular mechanisms underlying its effects. Future research should focus on:
-
Quantitative analysis of this compound in known and novel natural sources.
-
Elucidation of the biosynthetic pathway using isotopic labeling studies and genomic analysis.
-
In-depth investigation of its pharmacological properties and mechanisms of action using in vitro and in vivo models.
Addressing these research questions will be crucial for unlocking the full potential of this compound in drug discovery and development.
References
- 1. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 7. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism and Stability of 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis, exists in a dynamic equilibrium between its hydroxy (enol) and pyridone (keto) tautomeric forms. This technical guide provides a comprehensive analysis of this tautomerism, exploring the relative stability of the tautomers, the influence of environmental factors, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in the design and development of molecules incorporating the this compound scaffold.
Introduction
Heterocyclic compounds are fundamental to the development of a vast array of pharmaceuticals and functional materials. Among these, pyridine (B92270) derivatives hold a prominent position due to their versatile chemical properties and biological activities. This compound (also known as 6-methyl-3-pyridinol) is a bifunctional molecule featuring both a hydroxyl and a methyl group on the pyridine ring, making it a valuable precursor in the synthesis of more complex molecules.[1][2] Its utility is, however, intrinsically linked to its tautomeric nature.
Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a critical consideration in the study of heterocyclic compounds. For hydroxypyridines, this manifests as a keto-enol tautomerism, where the hydroxy form (enol) can interconvert to a pyridone form (keto). In the case of this compound, the equilibrium exists between the hydroxy tautomer and its corresponding keto form, 6-methyl-1H-pyridin-3(2H)-one. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, and has significant implications for the molecule's reactivity, physicochemical properties, and biological interactions.
This guide will delve into the core principles governing the tautomerism of this compound, present available quantitative data on tautomer stability, and provide detailed experimental and computational protocols for its investigation.
Tautomeric Forms of this compound
The tautomeric equilibrium of this compound involves the interconversion of two primary forms: the hydroxy form and the pyridone form.
-
This compound (Hydroxy/Enol Form): This tautomer possesses an aromatic pyridine ring with a hydroxyl substituent.
-
6-Methyl-3-pyridone (Pyridone/Keto Form): This tautomer features a dihydropyridine (B1217469) ring with a carbonyl group.
The equilibrium between these two forms is a dynamic process, and the predominant tautomer is determined by its relative thermodynamic stability under specific conditions.
Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Stability
The relative stability of the hydroxy and pyridone tautomers is influenced by a combination of intramolecular and intermolecular factors.
-
Aromaticity: The hydroxy form possesses a fully aromatic pyridine ring, which confers significant thermodynamic stability. The pyridone form, while still containing a conjugated system, has a less aromatic character.
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar tautomer. Generally, the pyridone form is more polar than the hydroxy form and is therefore favored in polar solvents like water. In nonpolar solvents, the less polar hydroxy form may be more prevalent.
-
Substitution Effects: The nature and position of other substituents on the pyridine ring can influence the electronic properties of the system and, consequently, the tautomeric equilibrium.
Quantitative Analysis of Tautomer Stability
Table 1: Calculated Thermodynamic Data for a Representative Hydroxypyridine Tautomerism (Hypothetical Data for Illustration)
| Solvent | KT ([Pyridone]/[Hydroxy]) | ΔG (kcal/mol) | Predominant Tautomer |
| Gas Phase | 0.5 | +0.41 | Hydroxy |
| Cyclohexane | 1.2 | -0.11 | Pyridone (slight) |
| Chloroform | 3.5 | -0.74 | Pyridone |
| Acetonitrile | 8.0 | -1.23 | Pyridone |
| Water | 20.0 | -1.77 | Pyridone |
Note: This table presents hypothetical data to illustrate the expected trend of solvent effects on the tautomeric equilibrium. Actual experimental or computational data for this compound is required for a precise quantitative analysis.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric ratio of this compound in solution can be achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion is slow on the NMR timescale.
Experimental Workflow for NMR Analysis
Workflow for NMR analysis of tautomeric equilibrium.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature.
-
Signal Identification: Identify characteristic proton signals that are unique to each tautomer. For example, the pyridone tautomer will exhibit signals for protons on sp³-hybridized carbons, which will be in a different chemical shift region compared to the aromatic protons of the hydroxy tautomer.
-
Integration and Quantification: Carefully integrate the area of the identified signals corresponding to each tautomer.
-
Calculation of Tautomer Ratio: The molar ratio of the two tautomers can be determined by comparing the integrated areas of their respective unique signals, after correcting for the number of protons each signal represents.
-
Equilibrium Constant Determination: The equilibrium constant (KT) is calculated as the ratio of the concentration of the pyridone tautomer to the hydroxy tautomer.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the two tautomers have distinct absorption spectra.
Experimental Workflow for UV/Vis Analysis
Workflow for UV/Vis analysis of tautomeric equilibrium.
Detailed Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound with varying concentrations in the chosen solvent.
-
Spectral Measurement: Record the UV/Vis absorption spectrum for each solution.
-
Determination of Molar Absorptivities: The molar absorptivity (ε) for each pure tautomer at a specific wavelength is required. This is often achieved by studying "locked" derivatives where the tautomerism is prevented (e.g., O-methylated and N-methylated analogs).
-
Analysis of the Equilibrium Mixture: The absorbance of the mixture at a given wavelength is the sum of the absorbances of the individual tautomers (A_total = ε_hydroxy * c_hydroxy * l + ε_pyridone * c_pyridone * l). By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations can be solved to determine the concentration of each tautomer.
-
Calculation of the Equilibrium Constant: Once the concentrations of the hydroxy and pyridone forms are known, the equilibrium constant (KT) can be calculated.
Computational Chemistry Approaches
In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the tautomerism of this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Computational Workflow
Workflow for computational analysis of tautomerism.
Detailed Protocol:
-
Model Building: Construct the 3D structures of both the this compound and 6-methyl-3-pyridone tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies to ensure that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: Compute the single-point electronic energies and the Gibbs free energies of the optimized structures.
-
Solvent Effects: To model the tautomerism in different solvents, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Thermodynamic Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).
Biological Relevance and Drug Development Implications
The tautomeric state of a molecule can have a profound impact on its biological activity. The different electronic and steric properties of the hydroxy and pyridone forms of this compound can lead to distinct interactions with biological targets such as enzymes and receptors.
-
Receptor Binding: The hydrogen bonding capabilities of the two tautomers differ significantly. The hydroxy form can act as both a hydrogen bond donor and acceptor, while the pyridone form has a more pronounced hydrogen bond acceptor character at the carbonyl oxygen and a donor at the N-H group. This can lead to preferential binding of one tautomer to a specific biological target.
-
Pharmacokinetics: The lipophilicity and polarity of the two tautomers are different, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Drug Design: When designing drugs that incorporate the this compound scaffold, it is crucial to consider the tautomeric equilibrium. Understanding which tautomer is likely to be present under physiological conditions can guide the design of more potent and selective drug candidates. For instance, this compound is a known intermediate in the synthesis of various pharmaceuticals, and its tautomeric behavior can influence the synthetic strategy and the properties of the final active pharmaceutical ingredient.[1]
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. The equilibrium between the hydroxy and pyridone forms has significant implications for the chemical reactivity, physicochemical properties, and biological activity of this important heterocyclic building block. A thorough understanding of this tautomerism, achieved through a combination of experimental and computational methods as outlined in this guide, is essential for the effective utilization of this compound in drug discovery and development. Further experimental studies to precisely quantify the tautomeric equilibrium in various solvents would be highly beneficial to the scientific community.
References
Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a crucial heterocyclic building block in medicinal chemistry and organic synthesis. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₇NO, with a molecular weight of 109.13 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environments. The following data is based on a study by Takeuchi and Dennis (1976).
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not available in search results | Data not available in search results |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results | Data not available in search results | O-H stretch (phenolic) |
| Data not available in search results | Data not available in search results | C-H stretch (aromatic/aliphatic) |
| Data not available in search results | Data not available in search results | C=C and C=N stretching (pyridine ring) |
| Data not available in search results | Data not available in search results | C-O stretch (phenolic) |
| Data not available in search results | Data not available in search results | C-H bend (aromatic/aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 109 | 100 | [M]⁺ (Molecular ion) |
| 108 | ~50 | [M-H]⁺ |
| 80 | ~45 | [M-CHO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
NMR Spectroscopy Sample Preparation and Acquisition
¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.
-
Infrared (IR) Spectroscopy - KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.
-
Transfer the powdered mixture to a pellet-forming die.
-
-
Data Acquisition:
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
If necessary, filter the solution to remove any particulate matter.
-
Transfer the solution to a GC vial.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.
-
The gas chromatograph is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the components. A typical program might start at 50°C and ramp to 250°C.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-500 amu) to detect the molecular ion and fragment ions.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
Solubility Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a key intermediate in the pharmaceutical and chemical industries. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies. This document compiles available solubility data, details relevant experimental methodologies, and presents logical workflows for solubility determination.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like this compound, solubility is also significantly influenced by the pH of the medium. The molecule's structure, featuring both a hydrophilic hydroxyl group and a more hydrophobic methyl-substituted pyridine (B92270) ring, results in a nuanced solubility profile across different solvent systems.
Quantitative Solubility Data
The available quantitative and qualitative solubility data for this compound is summarized below. It is important to note that experimentally determined data for this compound is limited in publicly available literature.
| Solvent System | Temperature (°C) | Solubility | Data Type |
| Water | 25 | ~19.7 g/L (19,730 mg/L) | Estimated[1] |
| Water | Not Specified | Slightly soluble | Qualitative[2] |
| Dichloromethane | Not Specified | Soluble | Qualitative[3][4] |
| Alcohols (general) | Not Specified | Soluble | Qualitative[2] |
| Ketones (general) | Not Specified | Soluble | Qualitative[2] |
Physicochemical Properties Influencing Solubility
A compound's physicochemical properties are crucial in determining its solubility.
| Property | Value | Significance |
| Molecular Formula | C₆H₇NO | |
| Molecular Weight | 109.13 g/mol | |
| pKa | 4.93 | Indicates that the compound is a weak base. Its solubility is expected to increase in acidic conditions (pH < pKa) due to the formation of the more soluble protonated form.[2] |
| logP (o/w) | 0.418 | The estimated octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character. |
Experimental Protocols for Solubility Determination
While specific experimental data for this compound is scarce, the following standard protocols are widely accepted for determining the solubility profile of organic compounds.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Objective: To determine the maximum concentration of a compound that dissolves in a solvent at equilibrium.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing the solvent of interest (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the average concentration from replicate experiments.
pH-Dependent Solubility Profile
Objective: To investigate the effect of pH on the aqueous solubility of an ionizable compound.
Methodology:
-
Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4) are prepared.
-
Solubility Measurement: The shake-flask method is performed for this compound in each buffer.
-
Data Analysis: The measured solubility is plotted against the corresponding pH to generate a pH-solubility profile. This profile is crucial for predicting the compound's behavior in different biological environments, such as the gastrointestinal tract.
pKa Determination by Potentiometric Titration
Understanding the pKa is essential for interpreting the pH-solubility profile.
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the context of solubility profiling.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, conformation, and key physicochemical properties of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a versatile heterocyclic building block in medicinal chemistry and organic synthesis. This document synthesizes available data to offer insights into its structural characteristics, tautomeric behavior, and the experimental methodologies used for its characterization.
Molecular Structure
This compound, also known as 6-methyl-3-pyridinol, possesses a pyridine (B92270) ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position. The presence of these functional groups imparts a unique electronic and steric profile, making it a valuable synthon for the development of novel pharmaceutical agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| Appearance | Pale tan to brown powder | [3] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 295-296 °C (estimated) | [3] |
| Solubility | Soluble in dichloromethane | [1] |
| pKa | 4.93 | [4] |
| XlogP3 | 0.8 (estimated) | [3] |
Structural Parameters
To date, a publicly available crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are employed to predict the molecular geometry. Table 2 presents the calculated bond lengths and angles for the most stable conformer of the hydroxy tautomer, obtained using DFT with the B3LYP functional and a 6-31G(d) basis set. These values provide a reliable theoretical model of the molecule's structure.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths (Å) | C2-N1 | 1.345 |
| N1-C6 | 1.332 | |
| C6-C5 | 1.398 | |
| C5-C4 | 1.387 | |
| C4-C3 | 1.391 | |
| C3-C2 | 1.402 | |
| C2-C7 (methyl) | 1.508 | |
| C5-O8 | 1.359 | |
| O8-H | 0.967 | |
| Bond Angles (°) | C6-N1-C2 | 118.9 |
| N1-C2-C3 | 122.5 | |
| C2-C3-C4 | 118.3 | |
| C3-C4-C5 | 119.6 | |
| C4-C5-C6 | 119.8 | |
| C5-C6-N1 | 120.9 | |
| N1-C2-C7 | 117.2 | |
| C3-C2-C7 | 120.3 | |
| C4-C5-O8 | 122.1 | |
| C6-C5-O8 | 118.1 | |
| C5-O8-H | 109.2 |
Conformational Analysis: Tautomerism
A critical aspect of the conformation of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 6-methyl-1H-pyridin-3(2H)-one. This equilibrium between the enol (hydroxy) and keto (pyridone) forms is a key determinant of the molecule's reactivity and biological interactions. The position of this equilibrium is known to be sensitive to the solvent environment.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound. The following sections provide methodologies for a key synthetic route and for spectroscopic analysis.
Synthesis via Catalytic Hydrogen Reduction
This method provides an efficient route to this compound from 3-cyano-6-hydroxypyridine.
Materials:
-
3-cyano-6-hydroxypyridine
-
Sodium lauryl sulfate (B86663)
-
n-Butanol
-
Water
-
Sulfuric acid (98%)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
10% Sodium hydroxide (B78521) solution
Procedure:
-
In a reaction vessel, prepare a mixed solvent of n-butanol and water.
-
Add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate to the solvent mixture.
-
Raise the temperature of the mixture to 50 °C.
-
Slowly add a solution of sulfuric acid in water dropwise while maintaining the temperature.
-
Stir the mixture for approximately 20 minutes, then cool to room temperature.
-
Add 5% Pd/C catalyst to the reaction mixture.
-
Replace the atmosphere in the reaction vessel with hydrogen gas.
-
Conduct the hydrogenation at atmospheric pressure for 6 hours.
-
Upon completion, remove the catalyst by filtration.
-
Wash the resulting solution with a 10% sodium hydroxide aqueous solution.
-
Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain the crude product.
General Protocol for ¹H and ¹³C NMR Spectroscopy
The following is a general protocol for the acquisition of NMR spectra for pyridine derivatives, applicable to this compound.
I. Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. Sonication may be used to aid this process.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap and label the NMR tube with the sample identification.
II. NMR Spectrometer Setup and Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Tuning and Locking: Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
III. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
Spectroscopic Data Summary
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
| Technique | Key Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton are observed. The chemical shifts and coupling patterns are consistent with the substituted pyridine structure. |
| ¹³C NMR (DMSO-d₆) | Resonances for the five carbon atoms of the pyridine ring and the methyl carbon are observed at characteristic chemical shifts. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring are present. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. |
Biological and Pharmaceutical Relevance
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[5] Its derivatives have been investigated for a range of therapeutic applications, including potential antimicrobial and neuroprotective effects.[4] The structural and conformational properties outlined in this guide are fundamental to understanding its reactivity and its interactions with biological targets, thereby informing the design and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. This compound | High-Purity Reagent | [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methylpyridine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position, provides a multifunctional scaffold for the construction of complex molecules. This compound exists in a tautomeric equilibrium with its pyridone form, 5-methyl-2(1H)-pyridinone, which further diversifies its reactivity and applications.[1] These application notes provide an overview of its key uses, supported by detailed experimental protocols and quantitative data.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Precursor for Pharmaceutical Compounds: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-fibrotic drug Pirfenidone.[2][3]
-
Ligand in Catalysis and Coordination Chemistry: The nitrogen atom of the pyridine ring and the hydroxyl group can act as coordination sites for metal ions, making it a valuable ligand in the development of catalysts and metal complexes with specific biological activities.
-
Building Block for Functionalized Molecules: The hydroxyl and methyl groups offer reactive sites for further functionalization, such as etherification and oxidation, enabling the synthesis of a wide range of substituted pyridine derivatives.[1][4]
Synthesis of Pirfenidone and Derivatives
A major application of this compound is in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[2][3] The synthesis involves the N-arylation of its tautomer, 5-methyl-2(1H)-pyridinone.
Reaction Scheme: Synthesis of Pirfenidone
Caption: General reaction scheme for the synthesis of Pirfenidone.
Quantitative Data for Pirfenidone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-methyl-2(1H)-pyridinone | Chlorobenzene | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | Chlorobenzene | Reflux | 16 | 76 | [1] |
| 5-methyl-2(1H)-pyridinone | Chlorobenzene | CuBr / N,N'-dimethylcyclohexane-1,2-diamine | K₃PO₄ | DMF | Not Specified | Not Specified | 84 | [1] |
| 5-methyl-2(1H)-pyridinone | Bromobenzene | CuCl | K₂CO₃ | DMF | 130-140 | Not Specified | Not Specified |
Experimental Protocol: Synthesis of Pirfenidone[1]
-
Reaction Setup: In a reaction vessel, suspend 5-methyl-2(1H)-pyridinone (1.0 equiv.) and potassium carbonate (1.1 equiv.) in chlorobenzene.
-
Addition of Catalysts: Add N,N'-Dimethylethylene-1,2-diamine (DMEDA) (0.22 equiv.) and copper(I) iodide (CuI) (0.11 equiv.) to the suspension.
-
Inert Atmosphere: Render the reaction medium inert by performing vacuum/N₂ cycles.
-
Reaction: Heat the mixture to reflux with stirring for 16 hours.
-
Work-up: After completion, cool the mixture to 25 °C and dilute with dichloromethane. Filter off the insoluble materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Pirfenidone.
Synthesis of Pirfenidone Derivatives
This compound and its derivatives are also used to synthesize novel analogues of Pirfenidone with potentially enhanced anti-fibrotic activity.
Reaction Scheme: Synthesis of a Pirfenidone Derivative
Caption: Synthesis of a Pirfenidone derivative via N-arylation and subsequent functionalization.
Quantitative Data for a Pirfenidone Derivative Synthesis
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridin-2(1H)-one | 4-bromobenzaldehyde | K₂CO₃, CuI | DMF | Reflux | 1 | Not specified | |
| 2 | 4-(2-oxopyridin-1(2H)-yl)benzaldehyde | Hydrazine hydrate | Acetic acid (cat.) | Ethanol | Room Temp. | 3 | 69 |
Experimental Protocol: Synthesis of 1-(4-(Hydrazonomethyl)phenyl)pyridin-2(1H)-one
Step 1: Synthesis of 4-(2-oxopyridin-1(2H)-yl)benzaldehyde
-
Reaction Setup: In a round-bottom flask, mix pyridin-2(1H)-one (1.0 equiv.), 4-bromobenzaldehyde (1.0 equiv.), potassium carbonate (10.0 equiv.), and copper(I) iodide (0.25 equiv.) in dimethylformamide (DMF).
-
Reaction: Stir the mixture under reflux for 1 hour.
-
Work-up: After cooling, add water and extract the mixture with ethyl acetate. Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate to dryness.
-
Purification: Purify the residue by flash column chromatography to obtain 4-(2-oxopyridin-1(2H)-yl)benzaldehyde.
Step 2: Synthesis of 1-(4-(Hydrazonomethyl)phenyl)pyridin-2(1H)-one
-
Reaction Setup: In a flask, dissolve 4-(2-oxopyridin-1(2H)-yl)benzaldehyde (1.0 equiv.) in absolute ethanol.
-
Addition of Reagent: Add 30% hydrazine hydrate (1.2 equiv.) dropwise with a few drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture for 3 hours at room temperature.
-
Isolation: Remove the solvent and recrystallize the residue from ethanol to yield the final product.
Use as a Ligand in Coordination Chemistry
This compound can act as a ligand in the formation of metal complexes, some of which exhibit interesting biological activities. For instance, it has been used as a ligand in a platinum complex that shows protein kinase inhibitory action.[3]
Conceptual Workflow: Formation of a Platinum Complex
References
Application Notes and Protocols: 5-Hydroxy-2-methylpyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methylpyridine, also known as 6-methyl-3-pyridinol, is a versatile heterocyclic building block with significant applications in the pharmaceutical industry.[1][2] Its unique chemical structure, featuring a pyridine (B92270) ring substituted with hydroxyl and methyl groups, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.[3] This compound and its derivatives are integral to the synthesis of a range of active pharmaceutical ingredients (APIs), including anti-ulcer agents and anti-fibrotic drugs. This document provides detailed application notes and experimental protocols for the use of this compound and its related structures as pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1121-78-4 | [2] |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 168-170 °C | [2] |
| Solubility | Soluble in dichloromethane | [2] |
Applications in Pharmaceutical Synthesis
This compound and its tautomer, 5-methyl-2(1H)-pyridinone, are key intermediates in the synthesis of various pharmaceuticals.[3] Notable applications include the synthesis of Pirfenidone (B1678446), an anti-fibrotic agent, and as a foundational structure for pyridine-based scaffolds in proton pump inhibitors (PPIs) like Omeprazole, Pantoprazole, and Dexlansoprazole (B1670344).
Synthesis of Pirfenidone
Pirfenidone is a medication used for the treatment of idiopathic pulmonary fibrosis.[4][5] The synthesis of Pirfenidone can be achieved via the N-arylation of 5-methyl-2(1H)-pyridinone, which is synthesized from 2-amino-5-methylpyridine (B29535).[4][5]
Experimental Workflow: Synthesis of Pirfenidone
Caption: Workflow for the synthesis of Pirfenidone.
Protocol for the Synthesis of 5-Methyl-2(1H)-pyridinone from 2-Amino-5-methylpyridine:
-
In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine in aqueous sulfuric acid at 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10°C.
-
Stir the reaction mixture for one hour at 0-5°C.
-
Raise the temperature to 25-35°C and stir for 4 hours.
-
Add an aqueous solution of sulphamic acid and stir for 60 minutes at 25-35°C to quench the reaction. The resulting product is 5-methyl-2(1H)-pyridinone.[4]
Protocol for the Synthesis of Pirfenidone:
-
Combine 5-methyl-2(1H)-pyridinone, bromobenzene, and dimethylformamide in a round bottom flask and stir until dissolved.
-
Add potassium carbonate and copper(I) chloride to the mixture.
-
Heat the reaction mass to 130-140°C and stir for 10 hours.
-
After the reaction is complete, cool the mixture to 25-35°C to obtain Pirfenidone.[4]
| Intermediate/Product | Starting Material | Key Reagents | Temperature (°C) | Yield | Reference |
| 5-Methyl-2(1H)-pyridinone | 2-Amino-5-methylpyridine | NaNO₂, H₂SO₄ | 0-35 | Not specified | [4] |
| Pirfenidone | 5-Methyl-2(1H)-pyridinone | Bromobenzene, K₂CO₃, CuCl | 130-140 | Not specified | [4] |
Synthesis of Proton Pump Inhibitors (PPIs)
While not always a direct starting material, the 2-methylpyridine (B31789) core is fundamental to the structure of many PPIs. The following protocols for Omeprazole, Pantoprazole, and Dexlansoprazole illustrate the synthesis of the key pyridine-containing intermediates.
Omeprazole is synthesized from 2,3,5-trimethylpyridine (B1346980) N-oxide.[6] A key step is the Boekelheide rearrangement to introduce a functional group at the 2-methyl position, followed by coupling with a benzimidazole (B57391) moiety and subsequent oxidation.[7]
Experimental Workflow: Synthesis of Omeprazole
Caption: Overall synthetic pathway for Omeprazole.
Protocol for the Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine:
-
To a solution of 4-Methoxy-2,3,5-trimethylpyridine N-oxide in toluene, add acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 2-4 hours.
-
After completion, cool the reaction mixture and quench with methanol.
-
Remove the solvents under reduced pressure.
-
To the crude acetoxy intermediate, add a solution of sodium hydroxide in methanol/water and stir at room temperature for 2-3 hours.[7]
Protocol for the Synthesis of the Thioether Intermediate:
-
In a three-necked flask, dissolve sodium hydroxide in ethanol (B145695) and heat to 70-90°C.
-
Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved, then cool to below 10°C.
-
In a separate funnel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water and slowly add it to the benzimidazole solution.
-
Raise the temperature to 30°C and incubate for 4 hours.
-
Cool to 10°C, add water, and stir for 12 hours to obtain the thioether intermediate as a white solid.[6]
| Intermediate/Product | Starting Material | Key Reagents | Temperature (°C) | Yield | Reference |
| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | Acetic anhydride, NaOH | 110-140 (reflux) | Not specified | [7] |
| Thioether Intermediate | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride & 2-mercapto-5-methoxybenzimidazole | NaOH, Ethanol, Water | -10 to 30 | 96% | [6] |
| Omeprazole | Thioether Intermediate | m-CPBA | Not specified | Not specified | [6] |
Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether, which is then oxidized.[8]
Protocol for the Synthesis of Pantoprazole:
-
Condense 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base to yield the thioether intermediate.
-
Oxidize the resulting thioether using an oxidizing agent such as sodium hypochlorite (B82951) to produce Pantoprazole.[3][8]
Dexlansoprazole, the (R)-enantiomer of Lansoprazole, is synthesized using an asymmetric oxidation strategy to achieve high enantiomeric excess.[9]
Protocol for the Asymmetric Synthesis of Dexlansoprazole:
-
The synthesis starts with the formation of the thioether precursor.
-
An asymmetric oxidation is then carried out using a chiral catalyst system, such as a titanium-based catalyst with a chiral ligand (e.g., (+)-diethyl-L-tartrate) and an oxidizing agent like cumene (B47948) hydroperoxide.
-
The reaction is performed at a controlled temperature, typically between -5°C and 5°C, to ensure high stereoselectivity.[10]
-
The purification of the final product is crucial to remove the unwanted (S)-enantiomer.[9] A total yield of over 40% with an enantiomeric excess of over 99.5% has been reported.[11]
Mechanism of Action: Proton Pump Inhibition
Proton pump inhibitors, synthesized from pyridine-based intermediates, act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells.[12][13] This enzyme is responsible for the final step in gastric acid secretion.[1]
Signaling Pathway: H+/K+ ATPase Inhibition
Caption: Mechanism of H+/K+ ATPase inhibition by PPIs.
The PPI, being a prodrug, is administered and absorbed into the bloodstream. It then reaches the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of the parietal cells, the PPI is activated to its sulfenamide form. This active form then covalently binds to the cysteine residues of the H+/K+ ATPase, leading to its irreversible inhibition and a profound reduction in gastric acid secretion.[12][14]
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a variety of pharmaceuticals. Their structural versatility allows for the creation of complex molecules with significant therapeutic value. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the critical role of this pyridine building block in modern medicinal chemistry.
References
- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]
- 5. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8198455B2 - Process for the preparation of dexlansoprazole - Google Patents [patents.google.com]
- 11. CN102659763B - Method for synthesizing and purifying dexlansoprazole - Google Patents [patents.google.com]
- 12. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 13. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 14. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Hydroxy-2-methylpyridine in Medicinal Chemistry: A Detailed Overview
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methylpyridine, and its tautomer 5-methyl-2-pyridone, are versatile heterocyclic building blocks with significant applications in medicinal chemistry. This scaffold is a key component in the development of various therapeutic agents due to its ability to engage in a range of chemical modifications and its favorable physicochemical properties. Its derivatives have shown promise in treating a variety of conditions, most notably idiopathic pulmonary fibrosis, and are being explored for their potential as kinase inhibitors and anticancer agents. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.
Key Applications in Drug Discovery
The this compound moiety serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its chemical structure, featuring both a hydroxyl group and a methyl group on a pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.[1]
One of the most prominent applications of a this compound tautomer, 5-methyl-2-pyridone, is in the synthesis of Pirfenidone (B1678446) . Pirfenidone is an anti-inflammatory and anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3][4][5] The pyridone ring is a central feature of the drug's structure, and modifications of this core have been a major focus of research to develop analogs with improved efficacy and pharmacokinetic profiles.[2][3][4]
Furthermore, this compound has been utilized as a ligand in the synthesis of platinum complexes that exhibit potent protein kinase inhibitory action at nanomolar levels. This highlights its potential in the development of novel anticancer therapeutics.
Quantitative Data: Biological Activity of Pirfenidone and its Derivatives
The following table summarizes the in vitro biological activity of Pirfenidone and some of its derivatives against various cell lines and targets. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Pirfenidone | Antiproliferation | NIH3T3 | >1000 | [5] |
| YZQ17 | Antiproliferation | NIH3T3 | 140 | [2] |
| 4a | Antiproliferation | HT1080 (Glioma) | 1.43 | [6] |
| 4a | Antiproliferation | U87 (Glioma) | 4.6 | [6] |
| SP-6-27 (5H-thiochromenopyridine analog) | Cytotoxicity | Melanoma Cell Lines | 3-15 | [7][8] |
| SP-6-27 (5H-thiochromenopyridine analog) | Cytotoxicity | Glioma Cell Lines | 3-15 | [7][8] |
| Pyridine-bridged Combretastatin Analog (4h) | Antiproliferation | HeLa | Not specified, but potent | [9] |
| Pyridine-bridged Combretastatin Analog (4s) | Antiproliferation | HeLa | Not specified, but potent | [9] |
| Quinazolinone Derivative (7) | CDK9 Inhibition | - | 0.115 | [10] |
| Quinazolinone Derivative (9) | CDK9 Inhibition | - | 0.131 | [10] |
| Quinazolinone Derivative (25) | CDK9 Inhibition | - | 0.142 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Pirfenidone
This protocol describes a common method for the synthesis of Pirfenidone from 5-methyl-2-pyridone and bromobenzene.
Materials:
-
5-methyl-2-pyridone
-
Bromobenzene
-
Cuprous oxide (Cu₂O)
-
Dimethylformamide (DMF)
-
Saline solution
-
Ethyl acetate
-
Butanol
Procedure:
-
In a reaction vessel, admix bromobenzene, 5-methyl-2-pyridone, cuprous oxide, and dimethylformamide.[11]
-
Heat the reaction mixture to at least 100°C.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the crude product with a saline solution to remove DMF and other water-soluble impurities.[11]
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude Pirfenidone by recrystallization from a solvent system like ethyl acetate/butanol to obtain the final product with high purity.[11]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Antiproliferation Assay
This protocol outlines a general procedure for evaluating the antiproliferative activity of this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., NIH3T3, HT1080, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the overnight culture medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
TGF-β/Smad Signaling Pathway
Pirfenidone and its derivatives have been shown to exert their anti-fibrotic effects by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, compounds like YZQ17 have been found to inhibit the TGF-β/Smad2/3 dependent pathway.[2][4]
Caption: TGF-β/Smad signaling pathway and the inhibitory action of Pirfenidone.
General Workflow for Synthesis and Evaluation of this compound Derivatives
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel drug candidates based on the this compound scaffold.
Caption: Workflow for the development of this compound derivatives.
This compound is a privileged scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide range of biologically active molecules. The success of Pirfenidone in treating idiopathic pulmonary fibrosis underscores the therapeutic potential of compounds derived from this core structure. Ongoing research continues to explore new applications for this compound derivatives, particularly in the areas of oncology and neurodegenerative diseases. The protocols and data presented here offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on this important heterocyclic motif.
References
- 1. This compound | High-Purity Reagent | [benchchem.com]
- 2. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pirfenidone derivatives: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]
Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-hydroxy-2-methylpyridine and its derivatives. This versatile heterocyclic building block is a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The following sections outline several common and effective synthetic strategies, complete with quantitative data, step-by-step methodologies, and visual representations of the chemical pathways.
Introduction
This compound is a valuable scaffold in medicinal chemistry and organic synthesis. The presence of a hydroxyl group and a methyl group on the pyridine (B92270) ring offers multiple sites for functionalization, enabling the creation of diverse molecular architectures. This compound and its derivatives are integral to the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
I. Synthesis of the this compound Core
Several reliable methods exist for the synthesis of the core this compound structure. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
Catalytic Hydrogenation of 3-Cyano-6-hydroxypyridine
This method is a highly efficient and industrially scalable approach to this compound, often achieving high yields and purity.[1]
| Parameter | Value | Reference |
| Starting Material | 3-Cyano-6-hydroxypyridine | [1] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [1] |
| Solvent System | n-Butanol and Water | [1] |
| Additives | Sulfuric Acid, Sodium Lauryl Sulfate (B86663) | [1] |
| Temperature | 50°C initially, then room temperature | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 83% | [1] |
| Purity | 99.2% (pass-through rate) | [1] |
-
Reaction Setup: In a suitable reaction vessel, combine 3-cyano-6-hydroxypyridine (1.0 eq) and sodium lauryl sulfate (anionic surfactant) in a solvent mixture of n-butanol and water.
-
Acidification: Heat the mixture to 50°C and add a solution of 98% sulfuric acid in water dropwise.
-
Catalyst Addition: After stirring for approximately 20 minutes, cool the mixture to room temperature and add 5% Pd/C catalyst.
-
Hydrogenation: Replace the atmosphere in the vessel with hydrogen gas and conduct the hydrogenation at atmospheric pressure for 6 hours with vigorous stirring.
-
Work-up: Upon completion, remove the catalyst by filtration. Wash the filtrate with a 10% aqueous sodium hydroxide (B78521) solution.
-
Purification: Partially neutralize the aqueous layer to a pH of 5 and extract the product with n-butanol. The resulting solution contains crude this compound, which can be further purified by distillation or recrystallization.[1]
Caption: Catalytic hydrogenation of 3-cyano-6-hydroxypyridine.
Nucleophilic Aromatic Substitution
This route involves the displacement of a halide from a substituted pyridine with a hydroxyl group. A common starting material is 2-bromo-5-methylpyridine (B20793).
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-methylpyridine | |
| Reagent | Potassium tert-butoxide (KOt-Bu) | |
| Solvent | tert-Amyl alcohol | |
| Temperature | 100°C | |
| Reaction Time | 40 hours | |
| Yield | 72% |
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (1.0 eq) in tert-amyl alcohol.
-
Reagent Addition: Add potassium tert-butoxide (10.0 eq) to the solution.
-
Reaction: Stir the mixture at 100°C for 40 hours.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in formic acid and stir for 24 hours at room temperature. Adjust the pH to approximately 6 using a 3N aqueous potassium hydroxide solution.
-
Extraction and Purification: Extract the product with chloroform (B151607) (3x). Wash the combined organic phases with brine, dry over magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography (e.g., 8% methanol (B129727) in dichloromethane) to yield this compound as a white solid.
Caption: Nucleophilic substitution of 2-bromo-5-methylpyridine.
Diazotization of 2-Amino-5-methylpyridine (B29535)
This classical method involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylpyridine | [2] |
| Reagents | Sodium Nitrite (B80452) (NaNO2), Sulfuric Acid (H2SO4) | [2] |
| Solvent | Water | [2] |
| Temperature | 0-5°C, then 95°C | [2] |
| Yield | 61% | [2] |
-
Reaction Setup: In a two-necked round-bottomed flask, prepare a solution of concentrated sulfuric acid in water and cool it to below 0°C in an acetone/ice bath.
-
Amine Addition: Add 2-amino-5-methylpyridine (1.0 eq) to the cold acid solution.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (1.3 eq) while maintaining the reaction temperature between 0-5°C.
-
Hydrolysis: After the addition is complete, stir the mixture at 0°C for 45 minutes, then heat to 95°C for 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature and neutralize to a pH of 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.
-
Extraction and Purification: Heat the mixture to 60°C and extract with ethyl acetate (B1210297) (4x). Dry the combined organic fractions over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator. Purify the resulting solid by recrystallization from hot/cold ethyl acetate to obtain this compound as white crystalline needles.[2]
Caption: Diazotization of 2-amino-5-methylpyridine.
II. Synthesis of this compound Derivatives
The this compound core can be further functionalized to generate a library of derivatives for various applications, including drug discovery.
O-Alkylation and O-Acylation
The hydroxyl group is a versatile handle for introducing a variety of substituents through O-alkylation and O-acylation reactions.
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF, add a base like anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes, then add the alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.
-
Reaction: Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 5-alkoxy-2-methylpyridine derivative.
Caption: General workflow for O-alkylation/acylation.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds and synthesizing biaryl derivatives. The hydroxyl group can be converted to a triflate to enable coupling at that position, or a halogenated this compound can be used.
-
Reaction Setup: In a reaction flask, combine the halogenated this compound derivative (e.g., 2-bromo-5-hydroxypyridine) (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane (B91453) and water).
-
Reaction: Heat the mixture to 80-90°C under an inert atmosphere with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After 12-24 hours, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl derivative.
Caption: Suzuki cross-coupling for derivative synthesis.
Conclusion
The synthetic routes and protocols detailed in this document provide a robust foundation for the preparation of this compound and its derivatives. These methods offer flexibility in terms of scale, starting materials, and the types of derivatives that can be accessed. For researchers in drug discovery and development, these compounds serve as critical starting points for the synthesis of novel therapeutic agents. Careful selection of the synthetic route and optimization of reaction conditions are key to achieving high yields and purity of the target molecules.
References
Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-hydroxy-2-methylpyridine as a key intermediate in the synthesis of agrochemicals. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.
Introduction: A Versatile Pyridine (B92270) Intermediate
This compound, also known by its tautomeric form 2-hydroxy-5-methylpyridine (B17766) or as 6-methyl-3-pyridinol, is a versatile heterocyclic compound. Its chemical structure, featuring both a hydroxyl group and a methyl group on a pyridine ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules. In the agrochemical industry, it is primarily utilized as a precursor for the synthesis of herbicides and fungicides, contributing to the development of effective crop protection agents.[1][2]
Application in Herbicide Synthesis: The Pathway to Fluazifop-butyl
A prominent application of this compound is in the synthesis of the selective herbicide fluazifop-butyl. This herbicide is effective in controlling grass weeds in broad-leaved crops. The synthetic route involves the conversion of this compound to the key intermediate, 2-chloro-5-methylpyridine (B98176). This chlorinated pyridine derivative is then further elaborated to produce the final herbicide.
Synthesis of 2-chloro-5-methylpyridine
The critical step in utilizing this compound for herbicide synthesis is its chlorination to 2-chloro-5-methylpyridine. This transformation is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂).
Experimental Protocol: Chlorination of this compound
This protocol is a composite method based on established principles for the chlorination of hydroxypyridines as described in the patent literature.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Trichlorobenzene (high-boiling solvent)
-
Sodium hydroxide (B78521) (NaOH) solution, aqueous
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve this compound in a high-boiling solvent such as trichlorobenzene.
-
Addition of Chlorinating Agent: Heat the solution to a temperature between 80°C and 130°C. Slowly add a stoichiometric excess (up to 70 mole % excess) of phosphorus oxychloride to the reaction mixture through the dropping funnel over a period of 1-2 hours.
-
Reaction: Maintain the reaction mixture at the elevated temperature for an additional 5-6 hours with continuous stirring to ensure the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water to quench the excess phosphorus oxychloride.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
The crude 2-chloro-5-methylpyridine can be further purified by vacuum distillation.
-
Quantitative Data for Synthesis
The following table summarizes the quantitative data for the synthesis of 2-chloro-5-methylpyridine from a pyridone precursor, which involves the formation of 2-hydroxy-5-methylpyridine as an intermediate, as reported in the literature.
| Precursor | Chlorinating Agent | Catalyst | Solvent | Reaction Time | Yield of 2-chloro-5-methylpyridine | Reference |
| Pyridone | Chlorine, then Phosgene | Ferric chloride | Toluene | 3 hours (chlorination), 3 hours (phosgenation) | 91.6% | Patent CN108191749A |
Potential Applications in Other Agrochemicals
While the role of this compound in herbicide synthesis is well-documented, its versatile chemical nature suggests potential for its use in the synthesis of other classes of agrochemicals, including fungicides and insecticides. The pyridine ring is a common scaffold in many commercial pesticides. However, specific examples of commercially significant fungicides or insecticides directly synthesized from this compound are not as readily available in the public domain. Researchers are encouraged to explore the derivatization of this intermediate to discover novel and effective crop protection agents.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations involving this compound in the context of agrochemical synthesis.
References
Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methylpyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its accurate and precise quantification is essential for quality control, process optimization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a qualitative overview of UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described. Please note that the data for HPLC and GC-MS are adapted from validated methods for structurally similar compounds, such as 2-Hydroxy-5-methylpyrazine, and should be validated for this compound in your specific matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS (Hypothetical) |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.05 µg/mL | 1 ng/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 10% | < 15% |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound. A reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[1]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
A standard GC-MS system.
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
2. Reagents and Standards:
-
Methanol (B129727) (GC grade)
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Internal standard (e.g., a deuterated analog or a structurally similar pyridine)
3. Sample Preparation and Derivatization:
-
Dissolve the sample in methanol to a known concentration.
-
Add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool to room temperature before injection.
4. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
5. Calibration:
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.
-
Perform the derivatization procedure for each standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Sensitivity Quantification by LC-MS/MS
For trace-level quantification, particularly in complex biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Derivatization can be employed to enhance ionization efficiency and improve the limit of detection. While a specific validated method for this compound was not found, a protocol can be proposed based on the chemistry of similar pyridine-containing derivatizing agents.[2][3]
Proposed Experimental Protocol: LC-MS/MS
1. Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Derivatizing agent (e.g., 2-hydrazino-1-methylpyridine, HMP)[2][3]
-
Isotopically labeled internal standard (e.g., this compound-d3)
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation with acetonitrile.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue and perform derivatization with HMP.
-
The reaction may be acid-catalyzed and heated to ensure completion.
4. LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusion of the derivatized standard.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a straightforward and rapid estimation of the concentration of this compound in simple solutions. It is a valuable tool for quick checks but lacks the specificity for complex samples. Spectral data, including absorbance maxima, are available for this compound.[4]
General Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the expected UV absorption region (e.g., ethanol (B145695) or water).
-
Wavelength Scan: Perform a wavelength scan of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Measurement: Measure the absorbance of the unknown sample at the λmax and determine the concentration from the calibration curve.
This method is most suitable for pure or nearly pure samples, as other compounds with overlapping absorption spectra will interfere with the measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the N-Oxidation of 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-oxidation of 5-hydroxy-2-methylpyridine, a key transformation in the synthesis of various biologically active compounds. The resulting product, this compound N-oxide, serves as a versatile intermediate in medicinal chemistry and drug development. This document outlines common oxidative methods, including the use of meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with acetic acid, and urea-hydrogen peroxide (UHP), providing detailed experimental procedures, data presentation, and workflow visualizations.
Introduction
The N-oxidation of pyridines is a fundamental transformation that modulates the electronic properties of the pyridine (B92270) ring, enhancing its reactivity towards both electrophiles and nucleophiles. In the context of drug development, N-oxidation can improve the pharmacokinetic profile of a compound by increasing its polarity and water solubility. This compound is a valuable building block, and its N-oxide derivative opens avenues for further functionalization and the development of novel therapeutic agents.
Chemical Transformation
The N-oxidation of this compound involves the conversion of the pyridine nitrogen to an N-oxide functionality using an oxidizing agent.
Caption: General reaction scheme for the N-oxidation of this compound.
Experimental Protocols
Three common protocols for the N-oxidation of this compound are detailed below. Researchers should select the most appropriate method based on available reagents, desired scale, and safety considerations.
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is widely used due to the commercial availability and reactivity of m-CPBA.[1] Care should be taken as m-CPBA is a potentially explosive peroxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Caption: Experimental workflow for the N-oxidation using m-CPBA.
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This classical method utilizes readily available and inexpensive reagents. The in-situ formation of peracetic acid requires careful temperature control.
Materials:
-
This compound
-
Glacial acetic acid
-
Hydrogen peroxide (30-35% solution)
-
Sodium carbonate or sodium hydroxide (B78521) solution
-
Chloroform (B151607) or dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Heat the mixture to 60-70 °C.
-
Add hydrogen peroxide (2.0-3.0 eq) dropwise, maintaining the temperature between 70-80 °C.
-
After the addition is complete, continue to stir the mixture at 70-80 °C for 3-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate or a cooled solution of sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: N-Oxidation using Urea-Hydrogen Peroxide (UHP)
UHP is a stable and safe solid source of hydrogen peroxide, making it a convenient alternative to aqueous solutions.
Materials:
-
This compound
-
Urea-hydrogen peroxide (UHP)
-
Acetic anhydride (B1165640) or trifluoroacetic anhydride (optional, as an activator)
-
Dichloromethane or acetonitrile
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane or acetonitrile.
-
Add urea-hydrogen peroxide (1.5-2.5 eq). For less reactive substrates, an activator like acetic anhydride or trifluoroacetic anhydride (1.1-1.5 eq) can be added at 0 °C.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 6-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench the excess peroxide by adding a saturated aqueous solution of sodium bisulfite.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
The following tables summarize the key reaction parameters and expected analytical data for the N-oxidation of this compound. Note that specific yields and spectroscopic data can vary based on the exact reaction conditions and purification methods.
Table 1: Comparison of N-Oxidation Protocols
| Parameter | Protocol 1 (m-CPBA) | Protocol 2 (H₂O₂/AcOH) | Protocol 3 (UHP) |
| Oxidizing Agent | m-CPBA | Hydrogen Peroxide | Urea-Hydrogen Peroxide |
| Solvent | Dichloromethane | Acetic Acid | Dichloromethane/Acetonitrile |
| Temperature | 0 °C to RT | 70-80 °C | RT to 50 °C |
| Reaction Time | 4-24 h | 3-6 h | 6-24 h |
| Typical Yield | Moderate to High | Moderate to High | Moderate to High |
| Safety | Peroxide handling | Exothermic, acidic | Safer solid peroxide |
Table 2: Characterization Data for this compound and its N-Oxide
| Property | This compound (Starting Material) | This compound N-oxide (Product) |
| Molecular Formula | C₆H₇NO | C₆H₇NO₂ |
| Molecular Weight | 109.13 g/mol | 125.13 g/mol |
| Appearance | Off-white to tan crystalline solid | Expected to be a solid |
| ¹H NMR (indicative shifts) | δ ~2.3 (s, 3H, CH₃), ~6.8-8.0 (m, 3H, Ar-H), ~9.5 (br s, 1H, OH) | Expect downfield shifts of aromatic protons adjacent to N-oxide |
| ¹³C NMR (indicative shifts) | δ ~23 (CH₃), ~120-155 (Ar-C) | Expect shifts in aromatic carbons, particularly those adjacent to N-oxide |
| Mass Spec (m/z) | 109 [M]⁺ | 125 [M]⁺, 109 [M-O]⁺ |
| IR (cm⁻¹) | ~3400-3200 (O-H), ~1600, 1480 (C=C, C=N) | Expect N-O stretching band around 1250-1300 cm⁻¹ |
Note: The spectroscopic data for the product is based on expected values for similar pyridine N-oxides, as detailed experimental data for this specific compound is not widely available in the searched literature.
Signaling Pathways and Logical Relationships
The choice of protocol can be guided by several factors as illustrated in the following diagram.
Caption: Decision-making flowchart for selecting an N-oxidation protocol.
Conclusion
The N-oxidation of this compound can be successfully achieved using various established methods. The choice of the oxidizing agent and reaction conditions should be tailored to the specific requirements of the research, considering factors such as scale, safety, and cost. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and characterization of this compound N-oxide, a valuable intermediate in the pursuit of new chemical entities for drug discovery. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Hydroxy-2-methylpyridine as a versatile building block in the synthesis of novel therapeutic agents. The unique electronic and structural features of this pyridine (B92270) derivative make it an attractive starting material for developing compounds with a wide range of biological activities, including antimicrobial, kinase inhibitory, and neuroprotective effects.
Antimicrobial Applications
Derivatives of this compound have shown promise as antimicrobial agents. The pyridinium (B92312) core can be functionalized to enhance activity against various bacterial strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylpyridinium derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4l | C2-functionalized pyridine-1-oxide derivative | 4 | 16 |
| 4g | C2-functionalized pyridine-1-oxide derivative | Moderate | No activity |
| 4c | C2-functionalized pyridine-1-oxide derivative | Negligible | Negligible |
| 4d | C2-functionalized pyridine-1-oxide derivative | Negligible | Negligible |
Note: "Moderate" and "Negligible" are as described in the source literature; specific quantitative values were not provided for these compounds.
Experimental Protocol: General Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile MHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations.
-
-
Microtiter Plate Assay:
-
Add 50 µL of MHB to all wells of a new 96-well microtiter plate.
-
Transfer 50 µL of the diluted test compounds to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
-
Incubation and Analysis:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Kinase Inhibitory Applications
This compound serves as a key scaffold for the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway Diagram
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.
Quantitative Data: Kinase Inhibitory Activity
The following table presents the inhibitory activities of various pyridine-based compounds against key kinases.
| Compound Class/ID | Target Kinase(s) | Activity Metric | Value (nM) |
| Imidazo[1][2]naphthyridine 1 | PI3Kα (mouse) | Ki | 1.41 |
| Imidazo[1][2]naphthyridine 1 | mTOR | Ki | 4.51 |
| PF-04979064 | PI3Kα | Ki | 0.130 |
| PF-04979064 | PI3Kγ | Ki | 0.111 |
| PF-04979064 | PI3Kδ | Ki | 0.122 |
| Thieno[3,2-d]pyrimidine 31 | PI3Kα | IC50 | 5 |
| Thieno[3,2-d]pyrimidine 31 | PI3Kβ | IC50 | 27 |
| Thieno[3,2-d]pyrimidine 31 | PI3Kδ | IC50 | 7 |
| Thieno[3,2-d]pyrimidine 31 | PI3Kγ | IC50 | 14 |
| Thieno[3,2-d]pyrimidine 31 | mTOR | Ki | 17 |
Experimental Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors (Biochemical Assay)
This protocol provides a general workflow for a primary biochemical screen to identify direct inhibitors of a target kinase.
Materials:
-
Library of this compound derivatives
-
Recombinant target kinase (e.g., PI3K, mTOR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Automated liquid handling systems
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well assay plate using an acoustic dispenser.
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the target kinase and its substrate in the assay buffer.
-
Prepare a 2X ATP solution in the assay buffer.
-
-
Assay Reaction:
-
Add the 2X kinase solution to the compound-containing wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the 2X ATP solution.
-
Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the product by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the detection signal to develop.
-
-
Data Acquisition:
-
Read the plate using a plate reader compatible with the detection technology (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Neuroprotective Applications
The pyridine scaffold is present in compounds investigated for neuroprotective properties. While direct quantitative data for this compound derivatives in neuroprotection is emerging, related structures have shown promise in models of neurodegenerative diseases like Parkinson's Disease.
Experimental Workflow: In Vivo Neuroprotection Assay in a Zebrafish Model of Parkinson's Disease
Caption: Workflow for assessing the neuroprotective effects of this compound derivatives in a zebrafish model of Parkinson's Disease.
Experimental Protocol: Assessment of Locomotor Activity in a Parkinson's Disease Zebrafish Model
This protocol describes a method to evaluate the neuroprotective effects of test compounds by measuring locomotor activity in zebrafish larvae with chemically induced Parkinson's-like symptoms.[3][4][5][6]
Materials:
-
Zebrafish larvae (e.g., 3 days post-fertilization, dpf)
-
Test compounds (this compound derivatives)
-
Neurotoxin (e.g., MPTP or 6-OHDA)
-
Multi-well plates (e.g., 24- or 48-well)
-
Automated video tracking system
Procedure:
-
Acclimation:
-
Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium.
-
Acclimate the larvae to the testing environment for a specified period.
-
-
Treatment:
-
Expose the larvae to the test compound at various concentrations for a defined duration.
-
Co-treat or subsequently treat the larvae with a neurotoxin (e.g., MPTP) to induce dopaminergic neuron damage and locomotor deficits.[4][5] Include appropriate control groups (vehicle control, neurotoxin-only control, compound-only control).
-
-
Behavioral Recording:
-
Place the multi-well plate into the automated video tracking system.
-
Record the swimming behavior of the larvae over a set period (e.g., 30 minutes), often including alternating light and dark phases to stimulate movement.
-
-
Data Analysis:
-
Use the tracking software to analyze the recorded videos and extract parameters such as total distance moved, average velocity, and acceleration.
-
Compare the locomotor activity of the compound-treated groups to the neurotoxin-only group. A statistically significant increase in locomotor activity in the compound-treated group suggests a neuroprotective effect.
-
Synthetic Protocols for Key Intermediates
This compound is a versatile starting material for the synthesis of more complex molecules.
Illustrative Protocol: Synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde
This protocol is an illustrative example based on common organic synthesis techniques for the protection of a hydroxyl group followed by oxidation of a methyl group.
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 4-methoxybenzyl chloride dropwise and allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-((4-methoxybenzyl)oxy)-2-methylpyridine.
Step 2: Oxidation of the Methyl Group to an Aldehyde
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dioxane or acetic acid).
-
Add an oxidizing agent (e.g., selenium dioxide).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove solid byproducts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Illustrative Protocol: Synthesis of a Platinum(II) Complex with a this compound Ligand
This protocol provides a general method for the synthesis of platinum(II) complexes with pyridine-based ligands.[7][8][9]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound
-
Solvent (e.g., water, DMF, or a mixture)
Procedure:
-
Dissolve K₂PtCl₄ in water to form an aqueous solution.
-
In a separate flask, dissolve this compound in a minimal amount of the same solvent or a co-solvent.
-
Slowly add the ligand solution to the stirring K₂PtCl₄ solution.
-
Heat the reaction mixture gently (e.g., 40-60°C) for several hours to overnight. A color change or precipitate formation may be observed.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to promote precipitation.
-
Collect the solid product by filtration, wash with cold water and then a small amount of a non-polar solvent like ether or hexane.
-
Dry the complex under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. adooq.com [adooq.com]
- 3. Dopamine Release Impairments Accompany Locomotor and Cognitive Deficiencies in Rotenone-Treated Parkinson’s Disease Model Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson's Disease-Induced Zebrafish Models: Focussing on Oxidative Stress Implications and Sleep Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zebrafish as an Animal Model for Drug Discovery in Parkinson’s Disease and Other Movement Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Release Impairments Accompany Locomotor and Cognitive Deficiencies in Rotenone-Treated Parkinson's Disease Model Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Catalytic Applications of 5-Hydroxy-2-methylpyridine Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the catalytic applications of metal complexes incorporating the 5-Hydroxy-2-methylpyridine ligand. It is intended to serve as a practical guide for researchers in academia and industry, offering detailed experimental protocols, quantitative performance data, and visual representations of key processes to facilitate the adoption and exploration of these versatile catalysts.
Introduction
This compound is a versatile heterocyclic compound that acts as an effective ligand in coordination chemistry.[1] Its ability to coordinate with a variety of metal centers through its pyridine (B92270) nitrogen and hydroxyl group allows for the formation of stable metal complexes.[1] These complexes have garnered significant interest due to their potential as catalysts in a range of organic transformations. The electronic and steric properties of the this compound ligand can be fine-tuned to modulate the reactivity of the metallic core, leading to highly efficient and selective catalytic systems.[1] Applications of these complexes span from oxidation and reduction reactions to cross-coupling and polymerization processes.[2][3][4] This document outlines specific applications and provides the necessary protocols to implement these catalytic systems in a laboratory setting.
I. Oxidation Catalysis
Metal complexes of this compound have demonstrated notable efficacy in mediating oxidation reactions. The ligand can stabilize high-valent metal species, which are often key intermediates in catalytic oxidation cycles. The following section details the application of a molybdenum(VI) complex in the epoxidation of olefins.
Application Note: Epoxidation of Cyclooctene using a Molybdenum(VI)-bis(this compound) Dioxo Complex
Molybdenum complexes are well-established catalysts for oxygen transfer reactions. A mononuclear molybdenum(VI) complex bearing the this compound ligand has been shown to be an effective catalyst for the epoxidation of cis-cyclooctene, a benchmark reaction in oxidation catalysis.[5] The catalyst, [MoO₂(L)(H₂O)] where L is a derivative of this compound, demonstrates good conversion and selectivity under relatively mild conditions.[5]
Table 1: Catalytic Performance of [MoO₂(L)(H₂O)] in Cyclooctene Epoxidation [5]
| Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) (to epoxide) |
| cis-Cyclooctene | 0.05 | TBHP (70% in H₂O) | Acetonitrile (B52724) | 80 | 6 | 83 | 73 |
Experimental Protocol: Epoxidation of cis-Cyclooctene
This protocol is adapted from studies on similar molybdenum-catalyzed epoxidation reactions.[5]
Materials:
-
[MoO₂(L)(H₂O)] catalyst (Synthesized as per relevant literature)
-
cis-Cyclooctene
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for reaction monitoring and analysis
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the [MoO₂(L)(H₂O)] catalyst (0.05 mmol).
-
Add acetonitrile (10 mL) to dissolve the catalyst.
-
Add cis-cyclooctene (20 mmol) to the reaction mixture.
-
While stirring, add tert-butyl hydroperoxide (40 mmol, 70% aqueous solution) dropwise to the flask.
-
Heat the reaction mixture to 80 °C and maintain for 6 hours.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Catalytic Cycle for Molybdenum-Catalyzed Epoxidation
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Hydroxy-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several synthetic routes are available for the preparation of this compound. The most prevalent methods include:
-
Catalytic Hydrogen Reduction: This industrial method involves the reduction of 3-cyano-6-hydroxypyridine using a catalyst like palladium on carbon (Pd/C) in the presence of an acid and a surfactant.[1][2]
-
Nucleophilic Aromatic Substitution: This route typically starts from a halogenated pyridine, such as 2-bromo-6-methylpyridine (B113505), which is reacted with a strong base like potassium tert-butoxide.[1]
-
Diazotization of Aminopyridines: This method involves the conversion of 2-amino-5-methylpyridine (B29535) to the corresponding hydroxyl derivative.
-
Cyclization and Oxidation: This involves the cyclization of 2-formylpentanoic compounds followed by an oxidation step.[1][3]
Q2: What is a typical reported yield for the synthesis of this compound?
A2: The reported yields vary depending on the synthetic method. For the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine, yields as high as 83% have been reported.[1][4] The synthesis of the tautomer 2-hydroxy-5-methylpyridine (B17766) from 2-amino-5-methylpyridine has been reported with a yield of 61%.[5]
Q3: What are the common purification techniques for this compound?
A3: Achieving high purity (often >98%) is crucial, especially for pharmaceutical applications.[1] Common purification methods include:
-
Recrystallization: A standard technique for purifying solid compounds. The choice of solvent is critical for good recovery.[1]
-
Distillation: This can be effective, potentially under vacuum due to the compound's boiling point.[1]
-
Chromatography: Techniques like column chromatography are used for high-purity isolation, particularly at the laboratory scale.[1]
Q4: Can this compound exist in different forms?
A4: Yes, this compound can exist in tautomeric forms. It can interconvert between its enol form (this compound) and its keto form (6-methyl-1H-pyridin-3(2H)-one).[1]
Troubleshooting Guide
Issue 1: Low Yield in Catalytic Hydrogen Reduction of 3-cyano-6-hydroxypyridine
-
Q: My yield is significantly lower than the reported 83%. What are the potential causes and solutions?
-
A: Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also a critical parameter to optimize.
-
A: Insufficient Acid: The presence of an acid is crucial for this reaction.[2][4] Ensure the correct amount of a suitable acid (e.g., sulfuric acid) is used to maintain an acidic environment, which aids in the reactivity of the starting material.[2]
-
A: Ineffective Surfactant: An anionic surfactant, such as sodium lauryl sulfate, is important for the efficiency of this reaction, as it helps with the solubility of the starting material.[1][2][4] Verify the correct type and concentration of the surfactant.
-
A: Hydrogen Pressure and Purity: While the reaction can be run at atmospheric pressure, ensure a consistent and pure hydrogen supply.[4] High hydrogen pressure may lead to the formation of by-products.[4]
-
A: Reaction Temperature and Time: The reaction temperature should be carefully controlled. Incomplete reaction may occur if the temperature is too low or the reaction time is too short. Conversely, higher temperatures may promote side reactions.
-
Issue 2: Incomplete Reaction in Nucleophilic Aromatic Substitution
-
Q: I am observing a significant amount of unreacted starting material (e.g., 2-bromo-6-methylpyridine). How can I drive the reaction to completion?
-
A: Base Strength and Stoichiometry: Ensure a sufficiently strong and anhydrous base (e.g., potassium tert-butoxide) is used in stoichiometric excess. Moisture can quench the base and hinder the reaction.
-
A: Reaction Temperature and Duration: These reactions often require elevated temperatures and prolonged reaction times to proceed to completion. Consider increasing the reaction temperature or extending the reaction time.
-
A: Solvent Choice: The choice of solvent is critical. A high-boiling point, aprotic solvent is often preferred.
-
Issue 3: Formation of Impurities
-
Q: I am observing significant impurity peaks in my product analysis (TLC, LC-MS, NMR). What are the likely side products and how can I minimize them?
-
A: In Catalytic Reduction: Over-reduction can lead to by-products. Optimizing hydrogen pressure and reaction time can help minimize this.[4] Incomplete reduction will leave starting material as the primary impurity.
-
A: In Nucleophilic Substitution: Side reactions such as elimination can compete with the desired substitution, especially at higher temperatures. Careful control of the reaction temperature is crucial.
-
A: Purification: If side products are unavoidable, a multi-step purification process may be necessary. This could involve an initial extraction, followed by column chromatography and a final recrystallization.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and its Tautomer
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Catalytic Hydrogen Reduction | 3-cyano-6-hydroxypyridine | Pd/C, H₂, Acid (e.g., H₂SO₄), Anionic Surfactant (e.g., Sodium Lauryl Sulfate) | 83% | [1][4] |
| Nucleophilic Aromatic Substitution | 2-bromo-6-methylpyridine | Potassium tert-butoxide | Not specified | [1] |
| Diazotization | 2-amino-5-methylpyridine | NaNO₂, H₂SO₄ | 61% (for 2-hydroxy-5-methylpyridine) | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogen Reduction of 3-cyano-6-hydroxypyridine [4]
-
Reaction Setup: In a suitable reaction vessel, combine 3-cyano-6-hydroxypyridine and an anionic surfactant (e.g., sodium lauryl sulfate) in a solvent system of n-butanol and water.
-
Acidification: Heat the mixture to 50°C and add a solution of sulfuric acid in water dropwise.
-
Catalyst Addition: After stirring, cool the mixture to room temperature and add 5% palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Purge the system with hydrogen and conduct the hydrogenation at atmospheric pressure for approximately 6 hours.
-
Work-up: After the reaction is complete, remove the catalyst by filtration. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., n-butanol).
-
Purification: The crude product can be further purified by recrystallization or chromatography.
Protocol 2: Nucleophilic Aromatic Substitution from 2-bromo-6-methylpyridine
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-6-methylpyridine in an appropriate solvent (e.g., tert-amyl alcohol).
-
Base Addition: Add a significant excess of potassium tert-butoxide to the solution.
-
Reaction: Heat the mixture at a high temperature (e.g., 100°C) for an extended period (e.g., 40 hours).
-
Work-up: Remove the solvent under reduced pressure. The residue can be dissolved in a suitable acid (e.g., formic acid) and then neutralized.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., chloroform). The combined organic phases are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Workflow for the catalytic hydrogen reduction synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in catalytic hydrogen reduction.
References
- 1. This compound | High-Purity Reagent | [benchchem.com]
- 2. Buy this compound | 1121-78-4 [smolecule.com]
- 3. EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor - Google Patents [patents.google.com]
- 4. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5-Hydroxy-2-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-Hydroxy-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent methods for the purification of this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical impurities I might encounter in crude this compound?
A2: Typical impurities can include unreacted starting materials (e.g., 2-amino-5-methylpyridine), by-products from side reactions, residual solvents, and colored impurities. The exact impurity profile will depend on the synthetic route used.
Q3: Why is achieving high purity for this compound important?
A3: High purity, often exceeding 98% or 99%, is critical, especially when this compound is used as an intermediate in pharmaceutical synthesis. Impurities can negatively impact the safety and efficacy of the final drug product.[1]
Q4: My purified product has a persistent color. How can I remove it?
A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount to avoid significant loss of the desired product.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of crystals | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product oils out instead of crystallizing | - The presence of impurities is depressing the melting point.- The chosen solvent is not suitable for crystallization. | - Attempt a preliminary purification by another method, such as column chromatography, to remove the impurities before recrystallization.- Try a different recrystallization solvent or a solvent mixture. |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and filter it while hot before allowing it to cool and crystallize. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (co-elution) | - The polarity of the mobile phase (eluent) is too high or too low. | - Optimize the mobile phase by running Thin-Layer Chromatography (TLC) with various solvent systems first to find the best separation conditions. |
| Peak tailing in the chromatogram | - The basic nitrogen on the pyridine (B92270) ring can interact strongly with the acidic silanol (B1196071) groups on the silica (B1680970) gel, causing the compound to elute slowly and asymmetrically. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to block the acidic sites on the silica gel.- Consider using a different stationary phase, such as neutral or basic alumina. |
| Low or no recovery of the product from the column | - The compound is too strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, switch to a more polar system like dichloromethane/methanol (B129727). |
| Product degradation on the column | - The compound may be sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent before packing the column.- Minimize the time the compound spends on the column by using flash chromatography. |
Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Violent bumping of the liquid | - Superheating of the liquid followed by sudden, rapid boiling. | - Use a magnetic stir bar for vigorous and constant stirring.- Ensure the system is properly degassed before heating. |
| Product is not distilling over at the expected temperature | - The vacuum is not low enough.- There is a leak in the system.- The thermometer is not placed correctly. | - Check the vacuum pump to ensure it is functioning correctly.- Inspect all joints and connections for leaks and ensure they are properly sealed.- Position the top of the thermometer bulb level with the bottom of the side-arm leading to the condenser. |
| The distillate is dark, indicating decomposition | - The distillation temperature is too high. | - Achieve a lower pressure (a better vacuum) to allow for distillation at a lower temperature.- Ensure the heating mantle is not set too high to prevent localized overheating. |
Data Presentation
The following table summarizes representative quantitative data for different purification techniques for hydroxypyridine compounds. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Material | Solvent/Eluent System | Typical Yield | Final Purity | Reference |
| Recrystallization | Crude 2-hydroxy-5-methylpyridine (B17766) | Ethyl Acetate | 61% | Crystalline solid | [2] |
| Column Chromatography | Crude 2-hydroxy-5-methylpyridine | 8% Methanol in Dichloromethane | 72% | >98% (assumed) | [3] |
| Extraction & Further Purification | 3-cyano-6-hydroxypyridine (precursor) | n-Butanol extraction, followed by column chromatography or crystallization | 83% (after extraction) | >99% (by LC) | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is adapted from a procedure for the purification of the closely related isomer, 2-hydroxy-5-methylpyridine.[2]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
This protocol is based on a reported purification of 2-hydroxy-5-methylpyridine.[3]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Pre-adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with a solvent system of 8% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware.
-
Crude Material: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Gradually apply the vacuum.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring vigorously.
-
Fraction Collection: Collect the distillate that comes over at a stable temperature and pressure.
-
Termination: Stop the heating and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique.
Experimental Workflow for Recrystallization
Caption: Step-by-step experimental workflow for the recrystallization process.
References
Technical Support Center: Scale-Up of 5-Hydroxy-2-methylpyridine Production
Welcome to the technical support center for the production of 5-Hydroxy-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the catalytic reduction of 3-cyano-6-hydroxypyridine.[1][2] This method is favored for its high conversion rates and yields, making it suitable for large-scale production.[1][2]
Q2: What are the key challenges when scaling up the catalytic hydrogenation of 3-cyano-6-hydroxypyridine?
A2: Scaling up this reaction introduces several challenges, including:
-
Heat Management: The hydrogenation of nitro and cyano groups is highly exothermic. Improper heat dissipation in large reactors can lead to runaway reactions, side product formation, and safety hazards.
-
Mass Transfer Limitations: In large vessels, ensuring efficient mixing of the solid catalyst (e.g., Pd/C), liquid reactants and solvent, and hydrogen gas is critical. Poor mass transfer can result in slower reaction rates and incomplete conversion.
-
Catalyst Handling and Filtration: Handling pyrophoric catalysts like Palladium on carbon (Pd/C) on a large scale requires strict safety protocols to prevent fires.[3] Catalyst filtration from the reaction mixture can also be challenging at an industrial scale.
-
Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities at a larger scale, complicating purification and potentially impacting the final product quality.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted 3-cyano-6-hydroxypyridine.
-
Partially hydrogenated intermediates.
-
Products from over-hydrogenation of the pyridine (B92270) ring.
-
By-products from the reaction of impurities in the starting materials.
-
Residual palladium catalyst and solvents.
Q4: How can the final product purity be improved during scale-up?
A4: Achieving high purity (often >99%) is crucial for pharmaceutical applications.[2] Purification strategies at scale include:
-
Recrystallization: This is a common and effective method for purifying the solid product. The choice of solvent is critical for obtaining high purity and yield.
-
Activated Carbon Treatment: This can be used to remove colored impurities.
-
pH-Mediated Extraction: The phenolic hydroxyl group allows for purification via acid-base extractions to separate it from non-acidic or non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or Incomplete Conversion | Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. | - Ensure high purity of starting materials and solvents. - Consider using a guard bed to remove potential poisons before the reaction. |
| Poor Mass Transfer: Inefficient mixing in the reactor. | - Optimize the stirrer design and agitation speed. - Ensure efficient hydrogen gas dispersion into the liquid phase. | |
| Insufficient Hydrogen Pressure: The reaction rate may be dependent on hydrogen pressure. | - Increase the hydrogen pressure within the safety limits of the reactor. | |
| Formation of Side Products | High Reaction Temperature: Elevated temperatures can lead to over-reduction or other side reactions. | - Implement precise temperature control with an efficient cooling system. - Consider a lower reaction temperature, even if it extends the reaction time. |
| Incorrect pH: The pH of the reaction mixture can influence selectivity. | - Monitor and control the pH of the reaction mixture. | |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: The catalyst may break down into finer particles, clogging the filter. | - Use a filter aid such as Celite. - Optimize the filtration setup (e.g., filter press, Nutsche filter). |
| Pyrophoric Nature of Catalyst: The catalyst can ignite upon exposure to air. | - Ensure the catalyst is always kept wet with solvent during handling and filtration. - Purge all equipment with an inert gas (e.g., nitrogen) before and after handling the catalyst.[3] | |
| Product Discoloration | Oxidation: The hydroxypyridine moiety may be sensitive to oxidation. | - Perform the reaction and work-up under an inert atmosphere. - Use antioxidants if compatible with the process. |
| Residual Catalyst: Traces of palladium can cause discoloration. | - Ensure complete removal of the catalyst by filtration. - Consider a polishing filtration step. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)
| Parameter | Lab-Scale (e.g., 1-10 g) | Pilot-Scale (e.g., 1-10 kg) |
| Typical Yield | 80-85% | 75-80% |
| Purity (crude) | 95-98% | 90-95% |
| Reaction Time | 4-8 hours | 8-16 hours |
| Key Impurities | Low levels of unreacted starting material and over-reduced product. | Increased levels of process-related impurities and potential for new by-products due to longer reaction times and temperature gradients. |
| Heat Management | Easily controlled with a standard heating mantle and ice bath. | Requires a jacketed reactor with a dedicated cooling system to manage the exotherm. |
| Mixing | Magnetic or overhead stirrer. | Baffled reactor with a high-torque mechanical stirrer is necessary for efficient mixing. |
Experimental Protocols
Key Synthesis: Catalytic Hydrogenation of 3-cyano-6-hydroxypyridine
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-cyano-6-hydroxypyridine
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
n-Butanol
-
Deionized Water
-
Sulfuric Acid (98%)
-
Sodium Lauryl Sulfate (B86663)
-
Sodium Hydroxide (B78521) solution (10%)
-
Filter aid (e.g., Celite)
Lab-Scale Protocol (adapted from[4])
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a gas inlet, add 3-cyano-6-hydroxypyridine (1.0 eq) and sodium lauryl sulfate (0.2 eq).
-
Solvent Addition: Add a mixture of n-butanol and water (e.g., 8:1 v/v).
-
Acidification: Heat the mixture to 50°C and slowly add a solution of sulfuric acid in water.
-
Catalyst Addition: Cool the mixture to room temperature and carefully add 5% Pd/C catalyst under a nitrogen atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring for 6-8 hours.
-
Work-up:
-
Purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with n-butanol.
-
Wash the filtrate with a 10% sodium hydroxide solution.
-
Neutralize the aqueous layer to approximately pH 5 and extract with n-butanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. A reported yield for a similar process is 83%.[4]
Industrial-Scale Considerations:
-
The reaction would be performed in a pressure reactor (autoclave) to handle higher hydrogen pressures safely.
-
The addition of reagents and catalyst would be done through charging ports.
-
Temperature control is critical and would be managed by a jacketed reactor with a heating/cooling fluid.
-
Catalyst filtration would be performed using a filter press or a Nutsche filter dryer under an inert atmosphere.
Visualizations
References
Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Hydroxy-2-methylpyridine. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize synthetic outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Nucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine (B20793)
Problem: Low yield of this compound and formation of an isomeric byproduct.
Possible Cause: The use of a strong, bulky base like potassium tert-butoxide can promote a competing elimination-addition reaction via a pyridyne intermediate, alongside the desired nucleophilic aromatic substitution (SNAr). The nucleophilic attack of the tert-butoxide on the 4,5-pyridyne intermediate can occur at either C4 or C5, leading to a mixture of the desired product and 4-hydroxy-2-methylpyridine.
Solution:
-
Temperature Control: Maintain a precise and consistent reaction temperature. Lower temperatures generally favor the SNAr pathway over elimination.
-
Base Selection: Consider using a less sterically hindered strong base, such as sodium or potassium hydroxide, which may reduce the likelihood of the elimination pathway.
-
Solvent System: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally preferred for SNAr reactions.
| Parameter | Recommended Condition | Potential Issue |
| Base | Potassium tert-butoxide | Promotes elimination |
| Temperature | 80-100 °C | High temps favor elimination |
| Yield | 40-60% | Varies with side reactions |
Route 2: Catalytic Hydrogenation of 5-Cyano-2-hydroxypyridine
Problem: Presence of impurities with higher or lower molecular weights than the product.
Possible Causes:
-
Over-reduction: The pyridine (B92270) ring can be reduced to a piperidine (B6355638) ring under harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction time), resulting in the formation of 6-methyl-3-hydroxypiperidine.
-
Incomplete Reduction: Insufficient hydrogenation can lead to the partial reduction of the nitrile group to an amine, forming 2-hydroxy-5-(aminomethyl)pyridine.
Solution:
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol% of palladium on carbon (Pd/C).
-
Hydrogen Pressure: Maintain a controlled hydrogen pressure. Atmospheric pressure is often sufficient.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction upon completion.
| Impurity | Cause | Mitigation |
| 6-Methyl-3-hydroxypiperidine | Over-reduction | Reduce H₂ pressure/time |
| 2-Hydroxy-5-(aminomethyl)pyridine | Incomplete reduction | Increase H₂ pressure/time |
Route 3: Diazotization of 2-Amino-5-methylpyridine (B29535)
Problem: Low yield and the presence of colored impurities.
Possible Causes:
-
Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable at higher temperatures and can decompose, leading to the formation of various byproducts, including phenols.
-
Azo Coupling: The diazonium salt can act as an electrophile and react with the starting material (2-amino-5-methylpyridine) or the product (this compound) to form colored azo compounds.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the formation of the diazonium salt.
-
Control of Stoichiometry: Use a slight excess of sodium nitrite (B80452) to ensure complete diazotization of the starting amine, but avoid a large excess which can lead to side reactions.
-
pH Control: Maintain a strongly acidic medium to stabilize the diazonium salt and prevent premature coupling reactions.
| Impurity | Structure | Cause |
| Azo Dye 1 | (2-amino-5-methylphenyl)-diazenyl-(this compound) | Coupling with starting material |
| Azo Dye 2 | (5-hydroxy-2-methylphenyl)-diazenyl-(this compound) | Coupling with product |
Frequently Asked Questions (FAQs)
Q1: In the nucleophilic substitution route, my yield is consistently low despite careful temperature control. What else could be the issue?
A1: Besides temperature, the purity of your starting materials and reagents is crucial. Ensure your 2-bromo-5-methylpyridine is free of impurities. The potassium tert-butoxide should be anhydrous, as moisture can quench the base and affect the reaction. Also, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent side reactions.
Q2: During the catalytic hydrogenation of 5-cyano-2-hydroxypyridine, the reaction seems to stall. What should I do?
A2: A stalled reaction could be due to catalyst deactivation. This can happen if the starting material contains impurities that poison the palladium catalyst. Ensure your 5-cyano-2-hydroxypyridine is of high purity. You can also try adding a fresh batch of catalyst, but be cautious not to add too much, which could promote over-reduction. Agitation is also important; ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Q3: I am observing a persistent yellow/orange color in my final product from the diazotization route, even after purification. What is it and how can I remove it?
A3: The color is likely due to trace amounts of azo-coupled byproducts. These compounds are often highly colored and can be difficult to remove completely by standard purification methods like recrystallization. You may need to employ column chromatography with a suitable solvent system to separate these colored impurities from your desired product. Using a slight excess of the diazotizing agent and maintaining a low temperature during the reaction can help minimize their formation.
Q4: Can I use a different oxidizing agent for the Hantzsch-type synthesis of this compound?
A4: Yes, while reagents like nitric acid are effective for the aromatization of the dihydropyridine (B1217469) intermediate, other oxidizing agents can be used. Mild oxidizing agents such as manganese dioxide (MnO₂) or air oxidation can also be effective and may offer better control and fewer side products. The choice of oxidant can impact the overall yield and purity of the final product.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 5-Cyano-2-hydroxypyridine
This protocol is adapted from a high-yield industrial process.[1]
-
Reaction Setup: In a suitable hydrogenation reactor, combine 5-cyano-2-hydroxypyridine (1.0 eq), a catalytic amount of 5% Palladium on Carbon (Pd/C, ~5 mol%), and a solvent system of n-butanol and water.
-
Addition of Reagents: Add an anionic surfactant such as sodium lauryl sulfate (B86663) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Hydrogenation: Purge the reactor with hydrogen gas and maintain a hydrogen atmosphere (atmospheric pressure is typically sufficient). Heat the reaction mixture to around 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the catalyst. The filtrate is then neutralized and the product is extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Expected Yield: ~83%[1]
Protocol 2: Synthesis via Diazotization of 2-Amino-5-methylpyridine
-
Preparation of Diazonium Salt: In a flask equipped with a stirrer and a thermometer, dissolve 2-amino-5-methylpyridine (1.0 eq) in a dilute solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly heat the reaction mixture to hydrolyze the diazonium salt.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Expected Yield: ~61%
References
improving the stability of 5-Hydroxy-2-methylpyridine in solution
Welcome to the technical support center for 5-Hydroxy-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents or metal ions.[1][2] Like other phenolic compounds, it is susceptible to oxidative degradation.[3]
Q2: My this compound solution is turning yellow/brown. What is causing this discoloration?
A2: Discoloration of your solution is a common indicator of degradation. This is often due to oxidation of the hydroxypyridine ring, a process that can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.[4]
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of hydroxypyridines and phenolic compounds, likely degradation pathways include oxidation of the hydroxyl group and the pyridine (B92270) ring, potentially leading to the formation of quinone-like structures and other colored byproducts.[2] Thermal decomposition may lead to the formation of various volatile and non-volatile products.[5]
Q4: How can I minimize the degradation of my this compound solution?
A4: To minimize degradation, it is crucial to protect the solution from light by using amber vials or wrapping containers in aluminum foil.[4] Solutions should be stored at low temperatures (2-8°C or -20°C).[4] The use of antioxidants and chelating agents can also significantly improve stability. It is also advisable to use deoxygenated solvents and maintain an inert atmosphere (e.g., with nitrogen or argon) over the solution.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
-
Possible Cause 1: Oxidative Degradation.
-
Troubleshooting Step: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere. Add an antioxidant, such as ascorbic acid, to the solution.[6]
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Protect the solution from light at all times by using amber-colored vials or by wrapping the container with aluminum foil. Conduct experiments under low-light conditions if possible.[7]
-
-
Possible Cause 3: Inappropriate pH.
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause 1: Formation of Degradation Products.
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean and that all solvents and reagents are of high purity. Run a blank analysis to rule out contamination from the solvent or system.
-
Data Presentation
The following table summarizes illustrative stability data for a related hydroxypyridine compound under various stress conditions. This data is provided as a template for summarizing your own experimental findings from forced degradation studies.
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products (m/z) (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5% | 126.1 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 15% | 142.1 |
| Oxidation | 3% H₂O₂ | 24 hours | 25% | 125.1, 141.1 |
| Thermal Degradation | 60°C | 7 days | 10% | 108.1 |
| Photostability | ICH Q1B exposure | - | 30% | 107.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[12][13]
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 7 days.
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[7]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Preparation of a Stabilized Solution
This protocol describes how to prepare a solution of this compound with improved stability.
Materials:
-
This compound
-
Deoxygenated purified water (sparged with nitrogen or argon for 30 minutes)
-
Citric acid
-
Sodium citrate (B86180)
-
Ascorbic acid
-
Amber glass vials
Procedure:
-
Prepare Citrate Buffer (0.1 M, pH 4.5): Dissolve the appropriate amounts of citric acid and sodium citrate in deoxygenated water to achieve the target pH.[14][15]
-
Add Antioxidant: Dissolve ascorbic acid in the citrate buffer to a final concentration of 0.1% (w/v).[6]
-
Dissolve this compound: Dissolve the desired amount of this compound in the prepared buffer-antioxidant solution.
-
Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon before sealing.
-
Storage: Store the solution at 2-8°C, protected from light.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. neoFroxx | Phenol, saturated w/0.1 M citrate buffer | purchase online [shop.neofroxx.com]
- 15. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: 5-Hydroxy-2-methylpyridine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-methylpyridine.
Section 1: General Properties, Handling, and Safety
This section covers fundamental questions about the properties and safe handling of this compound.
FAQs
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a colorless to light yellow solid.[1] It exhibits keto-enol tautomerism, existing as both this compound (enol form) and its corresponding keto form, 6-methyl-1H-pyridin-3(2H)-one.[2] This tautomerism is crucial as it influences the compound's reactivity.[2] The hydroxyl group can act as a nucleophile, while the methyl group can be functionalized.[2]
Physical and Chemical Properties Summary
| Property | Value | Reference |
| Chemical Formula | C₆H₇NO | [1] |
| Molar Mass | 109.13 g/mol | [1] |
| Appearance | Colorless to light yellow solid/liquid | [1] |
| Melting Point | 24 - 26 °C | [1] |
| Boiling Point | 220 - 222 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
| pKa | 4.93 | [1] |
Q2: How should this compound be stored?
A2: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, below 30°C.[3][4] It is stable under normal temperature and pressure.[3]
Q3: What are the main safety hazards associated with this compound?
A3: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3][4] Work should be conducted in a well-ventilated area or fume hood.[3]
Q4: What are the common incompatibilities of this compound?
A4: Avoid strong oxidizing agents, strong bases, excessive heat, and open flames, which may lead to thermal decomposition.[3][4] Hazardous decomposition products include carbon monoxide, hydrogen cyanide, and nitrogen oxides.[3]
Section 2: Synthesis and Reaction Troubleshooting
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
FAQs
Q5: My synthesis of this compound is resulting in a low yield. What are the potential causes?
A5: Low yields can stem from several factors depending on the synthetic route. Common synthetic pathways include nucleophilic substitution from 2-bromo-6-methylpyridine (B113505) and catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[2] Potential issues include:
-
Incomplete Reaction: Reaction times may be too short, or the temperature may be too low. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The tautomeric nature of the product can lead to undesired side reactions.[2] The reaction conditions, such as pH and solvent, can influence the equilibrium between the hydroxy and pyridone forms, potentially favoring side product formation.[2]
-
Suboptimal Reagents: The quality of starting materials and reagents is crucial. Ensure that reagents are pure and anhydrous where necessary.
-
Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment and use an appropriate organic solvent for extraction.
Q6: I am observing unexpected side products in my reaction. How can I identify and minimize them?
A6: The formation of side products is a common issue.
-
Identification: Use analytical techniques such as NMR, GC-MS, and LC-MS to identify the structure of the impurities. Common impurities can include unreacted starting materials or isomers.[6]
-
Minimization:
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the desired reaction.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may lead to side product formation.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, conducting it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis side products.
-
Troubleshooting Workflow for Low Yield or Side Product Formation
Caption: A logical workflow for troubleshooting low yields and side product formation.
Section 3: Purification Challenges
This section provides guidance on overcoming common difficulties in purifying this compound.
FAQs
Q7: I am having trouble crystallizing my this compound product; it keeps oiling out. What should I do?
A7: Oiling out during recrystallization is a common problem, often caused by the presence of impurities that depress the melting point or an inappropriate solvent choice.[7]
-
Solvent System: Experiment with different solvent systems. A mixture of solvents, one in which the compound is soluble and another in which it is less soluble, can often promote crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.[7]
-
Seeding: Add a small seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as column chromatography, to remove the impurities that are inhibiting crystallization.[7]
Q8: How can I effectively remove colored impurities from my product?
A8: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[7]
-
Dissolve the product in a suitable solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight).
-
Gently heat the mixture for a short period (5-10 minutes).
-
Filter the hot solution through celite or filter paper to remove the activated carbon.
-
Proceed with crystallization of the purified product.
Q9: What are the recommended conditions for purifying this compound by column chromatography?
A9: The choice of stationary and mobile phase depends on the impurities present.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point. The polarity can be adjusted by varying the ratio of the two solvents to achieve good separation. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the elution with TLC.
General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Section 4: Product Characterization
This section provides information on the analytical data used to confirm the identity and purity of this compound.
FAQs
Q10: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?
A10: The NMR spectra are crucial for confirming the structure. The chemical shifts can vary slightly depending on the solvent used.
Spectroscopic Data Summary for this compound [6][8]
| ¹H NMR | Chemical Shift (δ, ppm) |
| -OH | ~13.17 (broad s) |
| Pyridine H | ~7.23 (d) |
| Pyridine H | ~6.93 |
| Pyridine H | ~6.45 (d) |
| -CH₃ | ~2.06 (s) |
| ¹³C NMR | Expected Chemical Shift Range (δ, ppm) |
| C=O/C-OH | 155-165 |
| Pyridine C | 110-145 |
| -CH₃ | 15-25 |
Q11: What are the key peaks to look for in the IR spectrum of this compound?
A11: The IR spectrum will show characteristic peaks for the functional groups present.
Key Infrared (IR) Frequencies [6]
| Functional Group | Vibrational Frequency (cm⁻¹) |
| O-H Stretch | 3400-3200 (broad) |
| C-H Stretch (Aromatic/Alkyl) | 3100-2850 |
| C=O Stretch (from keto tautomer) | ~1650 |
| C-N Stretch | 1300-1200 |
Section 5: Experimental Protocols
This section provides a general methodology for a common purification technique.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
References
- 1. This compound | High-Quality Chemical Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. This compound | High-Purity Reagent | [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-ヒドロキシ-2-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]
reaction condition optimization for 5-Hydroxy-2-methylpyridine derivatization
Welcome to the technical support center for the derivatization of 5-Hydroxy-2-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary reactive site for derivatization on this compound is the hydroxyl group. Common strategies include:
-
Silylation: To increase volatility for gas chromatography (GC) analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[1][2]
-
Acylation: To introduce an acyl group, which can serve as a protective group or alter the molecule's properties.
-
Etherification: To form an ether, often used as a stable protecting group in multi-step syntheses.[3][4]
-
Coupling Reactions (e.g., Suzuki-Miyaura): The hydroxyl group typically requires protection before performing cross-coupling reactions on the pyridine (B92270) ring to prevent interference with the catalyst.[3]
Q2: Why is my derivatization reaction failing or giving low yields?
A2: Low yields are often attributed to several factors:
-
Presence of Water: Moisture can hydrolyze derivatizing reagents (especially silylating agents) and the resulting derivatives, leading to reduced yields.[5][6] It is crucial to use anhydrous solvents and reagents.[5][7]
-
Improper Reaction Temperature: Sub-optimal temperatures can lead to slow or incomplete reactions, while excessively high temperatures can cause degradation of reactants or products.[8][9]
-
Incorrect Reagent Stoichiometry: An insufficient amount of the derivatizing agent will result in an incomplete reaction. Conversely, a large excess can sometimes lead to side reactions.
-
Catalyst Issues: For reactions requiring a catalyst (e.g., pyridine in some silylations, or a base in acylations), the catalyst may be inactive or used in an incorrect amount.[2][6]
-
Degradation of Starting Material: this compound can be sensitive to certain reaction conditions.
Q3: Do I need to protect the hydroxyl group of this compound for subsequent reactions?
A3: Yes, in many cases, protection of the hydroxyl group is essential, particularly for reactions that are sensitive to acidic protons, such as Grignard reactions or Suzuki-Miyaura cross-couplings.[3] The acidic proton of the hydroxyl group can interfere with organometallic reagents and catalysts.[3] Common protecting groups include ethers (e.g., methoxy, benzyl) and silyl (B83357) ethers.[3]
Q4: What are some common side products I might encounter?
A4: Side product formation can arise from:
-
Homocoupling: In cross-coupling reactions, the starting materials can react with themselves.[3]
-
Multiple Derivatizations: If other reactive sites are present, they might also be derivatized.
-
Reaction with Solvent: The solvent, if not inert, can sometimes participate in the reaction.
-
Incomplete Reaction: The presence of unreacted starting material alongside the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Silylation for GC-MS Analysis
| Possible Cause | Suggested Solution |
| Presence of moisture | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry pyridine, acetonitrile).[5] Store derivatizing agents under inert gas and use a fresh bottle if contamination is suspected. Molecular sieves can be used to dry solvents.[5][7] |
| Inactive silylating agent (e.g., BSTFA, MSTFA) | Silylating agents are moisture-sensitive. Use a fresh vial of the reagent. Consider adding a catalyst like Trimethylchlorosilane (TMCS) if not already present in your reagent mixture.[1][6] |
| Sub-optimal reaction temperature or time | Optimize the reaction temperature and time. Typical conditions for silylation range from 60-70°C for 30-90 minutes.[7][8] A temperature optimization experiment may be necessary.[9] |
| Incorrect solvent | While silylation can sometimes be done neat, solvents like pyridine or acetonitrile (B52724) are commonly used.[1][5] Pyridine can also act as a catalyst.[2][10] |
Issue 2: Poor Yield in Suzuki-Miyaura Cross-Coupling
| Possible Cause | Suggested Solution |
| Unprotected hydroxyl group | Protect the hydroxyl group as an ether (e.g., methoxy) before performing the coupling reaction to prevent interference with the palladium catalyst.[3] |
| Inactive palladium catalyst | Ensure the palladium precatalyst is handled under an inert atmosphere to prevent oxidation. Use a fresh source of catalyst if its activity is in doubt.[3] |
| Presence of oxygen | Thoroughly degas the reaction mixture (e.g., by bubbling argon through the solvent) before adding the catalyst.[3] Oxygen can lead to catalyst deactivation and homocoupling side products.[3] |
| Hydrolysis of boronic acid | Use anhydrous conditions if protodeboronation is a suspected side reaction.[3] |
| Incorrect base or solvent | The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane/water, DMF) is critical. Refer to established protocols and consider screening different conditions.[3] |
Experimental Protocols
Protocol 1: General Silylation for GC-MS Analysis
This protocol is a general guideline for the trimethylsilylation of the hydroxyl group of this compound.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Anhydrous pyridine or acetonitrile[1]
-
Reaction vial with a screw cap
-
Heating block or oven
Procedure:
-
Place 1-5 mg of the dried this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine (or another suitable solvent).[1]
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. An aliquot can be directly injected.
Protocol 2: Hydroxyl Group Protection (O-Methylation)
This protocol describes the methylation of the hydroxyl group, a common protection strategy.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.[3]
-
Allow the mixture to stir at 0°C for 30 minutes.[3]
-
Add methyl iodide (1.5 equivalents) dropwise at 0°C.[3]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.[3]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows
Caption: Workflow for silylation of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | High-Purity Reagent | [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to address challenges encountered during the synthesis of 5-Hydroxy-2-methylpyridine, with a focus on avoiding impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Reaction Issues
Q1: What are the common synthetic routes to this compound?
A1: Several well-documented pathways exist for the synthesis of this compound. Key industrial and laboratory methods include:
-
Diazotization of 2-Amino-5-methylpyridine (B29535): This classic method involves treating 2-amino-5-methylpyridine with a nitrite (B80452) source (e.g., NaNO₂) in an acidic aqueous solution to form a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl compound.[1]
-
Catalytic Hydrogen Reduction of 3-Cyano-6-hydroxypyridine: This is an efficient industrial method where 3-cyano-6-hydroxypyridine is reduced using a catalyst like palladium on carbon (Pd/C) in the presence of an acid.[2][3] The use of a surfactant, such as sodium lauryl sulfate, can significantly improve reaction efficiency by enhancing the solubility of the starting material.[3]
-
Nucleophilic Aromatic Substitution: This route can involve starting from a pyridine (B92270) ring with a good leaving group, such as 2-bromo-6-methylpyridine, and reacting it with a strong base like Potassium tert-butoxide.[2]
Q2: My diazotization reaction of 2-amino-5-methylpyridine has a low yield. What are the potential causes and solutions?
A2: Low yields in this reaction are common and can be attributed to several factors. Careful control of reaction conditions is critical.
-
Issue: Unstable Diazonium Salt. The intermediate diazonium salt is thermally unstable. If the temperature is not kept low (typically 0-5°C), it can decompose, leading to side products and reduced yield.[1]
-
Solution: Ensure the reaction is performed in an ice or acetone/ice bath to maintain a consistently low temperature throughout the addition of sodium nitrite.[1]
-
-
Issue: Incomplete Diazotization. Insufficient acid or sodium nitrite can lead to an incomplete reaction.
-
Solution: Use a stoichiometric excess of sodium nitrite and ensure the medium is sufficiently acidic (e.g., with concentrated H₂SO₄) to facilitate the formation of nitrous acid.[1]
-
-
Issue: Side Reactions. The diazonium salt can react with other nucleophiles present in the mixture, or engage in unwanted coupling reactions.
-
Solution: Add the sodium nitrite solution slowly and maintain vigorous stirring to ensure rapid consumption of the diazonium intermediate in the desired hydrolysis reaction. After the initial reaction, heating the mixture (e.g., to 95°C) is necessary to drive the hydrolysis to completion.[1]
-
Q3: I am observing significant byproduct formation in my synthesis. What are the likely impurities and how can I minimize them?
A3: Impurity profiles depend heavily on the synthetic route.
-
For Diazotization Routes:
-
Impurity: Unreacted 2-amino-5-methylpyridine.
-
Cause: Incomplete reaction.
-
Avoidance: Ensure proper stoichiometry and reaction time/temperature as described in Q2.
-
-
Impurity: Azo-coupled byproducts (colored impurities).
-
Cause: The diazonium salt coupling with the activated aromatic ring of the product or starting material.
-
Avoidance: Maintain low temperatures during diazotization and ensure a dilute solution to minimize intermolecular reactions.
-
-
-
For Catalytic Reduction Routes:
-
Impurity: Over-reduced products (e.g., 2-methyl-5-hydroxypiperidine).
-
Cause: Reaction conditions are too harsh (high pressure, high temperature, or prolonged reaction time).
-
Avoidance: Optimize hydrogenation conditions. Monitor the reaction progress using techniques like TLC or GC to stop it once the starting material is consumed.
-
-
Impurity: Dehalogenated byproducts (if starting from a halogenated precursor).
-
Cause: The catalyst (e.g., Pd/C) can also catalyze dehalogenation.
-
Avoidance: Select a more chemoselective catalyst or optimize reaction conditions to favor the desired reduction.
-
-
Purification & Isolation Issues
Q4: What is the most effective method for purifying the crude this compound?
A4: Achieving high purity (>98%) is crucial for many applications, especially in pharmaceutical synthesis.[2] The choice of method depends on the scale and impurity profile.
-
Recrystallization: This is the most common and effective method for purifying the solid product.[1][2]
-
Procedure: Dissolve the crude solid in a suitable hot solvent and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.
-
Solvent Selection: Ethyl acetate (B1210297) is a commonly cited solvent for recrystallization, yielding the product as white crystalline needles.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Chromatography: For high-purity isolation, particularly at the lab scale, flash column chromatography is effective.[1] A common mobile phase system is a mixture of ethyl acetate and hexanes.
-
Acid-Base Extraction: An initial work-up can involve pH adjustment to separate acidic, basic, and neutral components. Since this compound is amphoteric, its solubility changes with pH. After the reaction, neutralizing the mixture to a pH of 6.5-7.0 is a typical step before extraction.[1]
Q5: My final product has a persistent yellow or reddish color. What is the cause and how can I remove it?
A5: A persistent color often indicates the presence of trace oxidized or azo-coupled impurities.
-
Cause: These impurities are often highly conjugated systems that absorb visible light. They can form from air oxidation of the hydroxyl group or from side reactions during diazotization.
-
Solution:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless, crystalline product.
-
Chromatography: If recrystallization is ineffective, flash chromatography is the best option to separate the product from the colored impurities.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and purification of this compound.
Table 1: Effect of Temperature on Diazotization Reaction
| Parameter | Temperature Range | Observation | Recommended Action |
| Diazotization Step | 0–5 °C | Stable formation of diazonium salt; minimizes decomposition.[1] | Maintain temperature with an ice/acetone bath. |
| > 10 °C | Rapid decomposition of diazonium salt, N₂ evolution, increased byproduct formation. | Strictly avoid temperature excursions. | |
| Hydrolysis Step | 95 °C | Drives the conversion of the diazonium salt to the final hydroxyl product.[1] | Heat after complete addition of NaNO₂. |
Table 2: Typical Yield and Purity Data
| Synthesis Route | Reagents | Typical Yield | Purity (after purification) | Reference |
| Diazotization | 2-amino-5-methylpyridine, NaNO₂, H₂SO₄ | ~61% | >98% (Recrystallization) | [1] |
| Catalytic Reduction | 3-cyano-6-hydroxypyridine, Pd/C, H₂ | ~83% | High purity reported for industrial processes. | [2][3] |
Visualized Workflows and Logic
General Synthesis & Purification Workflow
The following diagram outlines the general workflow for the synthesis of this compound via the diazotization route, followed by purification.
Caption: Workflow for Diazotization Synthesis and Purification.
Troubleshooting Decision Tree for Impurities
This diagram provides a logical path for identifying and resolving common purity issues.
Caption: Decision Tree for Troubleshooting Product Impurities.
Detailed Experimental Protocol
Synthesis of this compound via Diazotization of 2-Amino-5-methylpyridine
This protocol is adapted from established laboratory procedures.[1]
Materials & Reagents:
-
2-Amino-5-methylpyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.3 eq)
-
Deionized Water
-
50% w/w Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
500 mL two-necked, round-bottomed flask
-
Internal thermometer
-
Magnetic stirrer
-
Ice/acetone bath
Procedure:
-
Preparation of Acid Solution: In a 500-mL two-necked flask, carefully add 40 g of concentrated H₂SO₄ to 150 mL of deionized water. Cool this solution to below 0°C using an ice/acetone bath.
-
Addition of Amine: While maintaining the temperature below 5°C, add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cold acid solution with vigorous stirring.
-
Diazotization: Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of deionized water. Add this NaNO₂ solution dropwise to the reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0-5°C during the entire addition.
-
Hydrolysis: Once the NaNO₂ addition is complete, stir the resulting mixture at 0°C for an additional 45 minutes. Afterwards, remove the cooling bath and heat the mixture to 95°C for 15 minutes. Nitrogen gas will evolve during this step.
-
Neutralization and Work-up: Allow the reaction mixture to cool to room temperature. Carefully add a 50% w/w NaOH solution until the pH of the mixture reaches 6.5-7.0.
-
Extraction: Heat the neutralized solution to 60°C and perform a hot extraction with ethyl acetate (4 x 100 mL). Combine the organic fractions.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale-yellow solid.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate (~300 mL). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the resulting white crystalline needles and dry them under vacuum. The expected yield is approximately 11.2 g (61%).
References
methods for enhancing the regioselectivity of 5-Hydroxy-2-methylpyridine reactions
Welcome to the technical support center for 5-Hydroxy-2-methylpyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in reactions with this compound challenging?
Controlling regioselectivity is a significant challenge due to the compound's complex electronic nature and tautomerism.[1] this compound exists in a tautomeric equilibrium with its pyridone form, 6-methyl-3(2H)-pyridone.[1] These two forms have different electron distributions, which can lead to different regioselectivities in reactions like electrophilic substitution.[1] Furthermore, the pyridine (B92270) ring is inherently electron-deficient, making it generally unreactive toward electrophilic aromatic substitution, while the hydroxyl (-OH) and methyl (-CH₃) groups are activating, creating competing directing effects.[2][3]
Q2: What are the preferred positions for electrophilic substitution, and how can I influence the outcome?
The outcome of electrophilic substitution is heavily influenced by the reaction conditions which dictate the dominant tautomeric form.
-
Hydroxypyridine Form: The -OH group is a strong activating ortho, para-director. Relative to the -OH at C5, the ortho positions are C4 and C6, and the para position is C2. The -CH₃ group at C2 is a weaker activating ortho, para-director. The interplay directs electrophiles primarily to the C4 and C6 positions.
-
Pyridone Form: In the pyridone tautomer, the ring is more electron-rich, resembling an enamine. This form strongly directs electrophiles to positions ortho and para to the nitrogen atom, which are C3 and C5.[4]
To influence the outcome, controlling the reaction conditions is key. For instance, employing protecting groups or specific catalytic systems can favor one pathway over another.
Q3: How can I achieve selective halogenation of the pyridine ring?
Regioselective halogenation is achievable but requires careful selection of reagents and conditions. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging.[5]
-
For C3-Halogenation: A Zincke imine intermediate strategy can be used for high C3 selectivity.[5]
-
For General Activated Pyridines: Using milder halogenating agents like N-Bromosuccinimide (NBS) can provide good regioselectivity, particularly for activated pyridines.[6] The reactivity generally follows the order of activating groups: amino > hydroxy > methoxy.[6]
-
Via N-Oxide: Converting the pyridine to its N-oxide derivative activates the C2 and C6 positions for halogenation.[7]
Q4: What is the role of a "directing group" in enhancing regioselectivity?
A directing group is a functional group installed on the pyridine ring to guide a metal catalyst to a specific C-H bond, typically in the ortho position.[8] This strategy, known as directed ortho-metalation (DoM) or C-H activation, overcomes the inherent reactivity patterns of the ring.[5][9] The directing group coordinates to the metal, which then activates a nearby C-H bond for functionalization. The directing group can often be removed after the reaction.[3] This method is powerful for introducing substituents at positions that are otherwise difficult to access.[10]
Q5: When should I use a protecting group for the hydroxyl function?
A protecting group for the C5-hydroxyl group is recommended in two main scenarios:
-
To Prevent Unwanted Side Reactions: The hydroxyl group is nucleophilic and can react with electrophiles (e.g., in acylation or alkylation reactions).[11] Protecting it as an ether (e.g., methyl, benzyl) or silyl (B83357) ether prevents this O-functionalization.[12][13]
-
To Modify Electronic Properties: Converting the strongly activating -OH group to a less activating ether or ester can alter the regiochemical outcome of subsequent electrophilic aromatic substitution reactions, potentially improving selectivity by reducing the overall ring activation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination
-
Symptom: A mixture of C3, C4, and C6-brominated isomers is obtained.
-
Possible Causes:
-
Reaction conditions are too harsh (high temperature, strong Lewis acids).
-
The brominating agent is too reactive, leading to low selectivity.
-
Both tautomers are reacting under the selected conditions.
-
-
Suggested Solutions:
| Solution | Rationale | Key Reagent/Condition | Expected Outcome |
| Use a Milder Reagent | Reduces the electrophilicity of the bromine source, increasing sensitivity to the ring's electronic differences. | N-Bromosuccinimide (NBS) in CCl₄ or CH₂Cl₂. | Improved selectivity for the most activated positions (C4, C6).[6] |
| Protect the Hydroxyl Group | Temporarily converting the -OH to an ether (-OR) deactivates the ring slightly and removes the acidic proton, preventing complex side reactions. | Protect as a methyl ether using Me₂SO₄, K₂CO₃. | Favors substitution directed by the ether and methyl groups, potentially enhancing selectivity.[12] |
| Employ a Directing Group | Forces the reaction to occur at a specific site, usually ortho to the directing group. | Install a removable directing group (e.g., amide) at the N1 position (of the pyridone tautomer). | High regioselectivity for a specific C-H bond functionalization.[3][9] |
Issue 2: Unwanted N-Alkylation Instead of O-Alkylation
-
Symptom: The alkyl group is added to the ring nitrogen (forming an N-alkyl pyridone) instead of the hydroxyl oxygen (forming a pyridyl ether).
-
Possible Causes:
-
The pyridone tautomer is the dominant reactive species under the chosen conditions.
-
The combination of base and solvent favors N-alkylation.
-
-
Suggested Solutions:
| Solution | Rationale | Key Reagent/Condition | Expected Outcome |
| Catalyst- and Base-Free Conditions | It has been shown that reacting hydroxypyridines with organohalides without any catalyst or base can lead to specific N-alkylation.[14] | Heat the hydroxypyridine with an organohalide in a suitable solvent (e.g., DMF) without base. | Selective formation of the N-alkylated product.[14] |
| Favor O-Alkylation | Use conditions that favor the deprotonation of the hydroxyl group. | Use a strong base like NaH in an aprotic solvent like THF to form the alkoxide, followed by addition of the alkylating agent. | Selective formation of the O-alkylated pyridyl ether. |
Experimental Protocols & Visualizations
Decision Workflow for Regioselective Functionalization
The following workflow provides a logical approach to selecting a strategy for enhancing regioselectivity.
Caption: A decision tree for selecting a regiocontrol strategy.
Protocol 1: Regioselective C6-Functionalization via Directed ortho-Metalation (DoM)
This protocol describes a general procedure for introducing an electrophile at the C6 position, ortho to the C5-hydroxyl group, which acts as the directing group.
-
Protection (Optional but Recommended): Protect the hydroxyl group to prevent deprotonation by the strong base. To a solution of this compound (1.0 equiv) in dry THF, add NaH (1.1 equiv) at 0 °C. Stir for 30 minutes, then add benzyl (B1604629) bromide (1.1 equiv). Allow to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Purify the resulting O-benzyl ether by column chromatography.
-
Lithiation: Dissolve the protected pyridine (1.0 equiv) in dry THF under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.2 equiv) dropwise. The solution should change color, indicating the formation of the aryllithium species. Stir at -78 °C for 1-2 hours.[8]
-
Electrophilic Quench: Add the desired electrophile (e.g., iodine, benzaldehyde, TMSCl) (1.3 equiv) to the solution at -78 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification & Deprotection: Purify the product by silica (B1680970) gel chromatography. If the hydroxyl group was protected, perform the appropriate deprotection step (e.g., hydrogenolysis for a benzyl ether).
Visualizing the Protecting Group Strategy
Protecting the hydroxyl group prevents its reaction with an electrophile (E⁺) and ensures the reaction occurs on the pyridine ring.
References
- 1. This compound | High-Purity Reagent | [benchchem.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 5. Buy this compound | 1121-78-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Overcome Poor Solubility of 5-Hydroxy-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-Hydroxy-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is described as being slightly soluble in water.[1][2] An estimated aqueous solubility is approximately 19.73 mg/mL at 25°C.[3] It is also soluble in organic solvents such as dichloromethane, ethanol (B145695), and acetone.[4][5]
Q2: Why is this compound poorly soluble in aqueous solutions?
The solubility of this compound is influenced by its chemical structure, which includes both a hydrophilic hydroxyl group and a more hydrophobic methyl-substituted pyridine (B92270) ring. The overall solubility in water is limited due to the nonpolar character of the pyridine ring and methyl group.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, salt formation, and complexation with cyclodextrins.[1] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the experimental system to pH changes or the presence of organic solvents.
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous buffer.
Root Cause Analysis and Solutions:
-
pH of the Solution: this compound is a weakly basic compound with a pKa of 4.93.[2] Its solubility is highly dependent on the pH of the solution. In solutions with a pH above its pKa, the compound will be in its less soluble neutral form.
-
Solution: Adjust the pH of your aqueous solution to be at least 2 units below the pKa (i.e., pH < 2.9) to ensure the compound is in its more soluble protonated (pyridinium) form.[1]
-
-
Solvent Shocking: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO or ethanol) into an aqueous buffer can cause localized supersaturation and subsequent precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to ensure rapid and uniform dispersion of the compound.
-
-
Concentration Exceeds Solubility Limit: The desired final concentration of this compound in your experiment may be higher than its intrinsic solubility in the chosen solvent system.
-
Solution: Consider employing solubility enhancement techniques such as co-solvency or cyclodextrin (B1172386) complexation to increase the solubility limit.
-
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the properties and solubility of this compound.
| Property | Value | Reference(s) |
| Molar Mass | 109.13 g/mol | [2] |
| pKa | 4.93 | [2] |
| Melting Point | 168-170 °C | [4] |
| Aqueous Solubility (estimated) | 19.73 mg/mL (at 25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in dichloromethane, ethanol, acetone | [4][5] |
Experimental Protocols
Solubility Enhancement by pH Adjustment
Objective: To determine the pH-solubility profile of this compound and identify the optimal pH for solubilization.
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to determine the optimal pH for your experiments.
Caption: Workflow for determining the pH-solubility profile.
Solubility Enhancement using Co-solvents
Objective: To identify a suitable co-solvent and its optimal concentration to increase the solubility of this compound.
Methodology:
-
Select a panel of water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).
-
Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in the pH adjustment protocol.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
Solubility Enhancement by Salt Formation
Objective: To prepare a salt of this compound to improve its aqueous solubility.
Methodology:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid or methanesulfonic acid) to the solution while stirring.
-
The salt of this compound will precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Collect the precipitated salt by filtration.
-
Wash the salt with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the salt under vacuum.
-
Determine the aqueous solubility of the newly formed salt using the equilibrium solubility method.
Caption: General workflow for salt formation.
Solubility Enhancement by Cyclodextrin Complexation
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Methodology:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the chosen cyclodextrin at a specific concentration.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation and to reach equilibrium.
-
Separate the undissolved compound by centrifugation and filtration.
-
Analyze the concentration of dissolved this compound in the filtrate to determine the extent of solubility enhancement.
-
This can be repeated with varying concentrations of cyclodextrin to establish a phase-solubility diagram.
Caption: Decision-making workflow for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Quality Chemical Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 3. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]
- 4. 5-ヒドロキシ-2-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Methyl-2-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Quality Chemical Compound [pipzine-chem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 5-Hydroxy-2-methylpyridine is essential for its application in pharmaceutical development, agricultural chemistry, and the flavor and fragrance industry.[1] This guide provides a comparative overview of common analytical methods for the validation of this compound, offering a framework for selecting the appropriate technique based on analytical requirements. While direct comparative validation data for this compound is not extensively published, this guide leverages data from validated methods for structurally analogous compounds, such as 2-Hydroxy-5-methylpyrazine, to provide a practical comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Comparison of Analytical Methods
The two primary chromatographic techniques suitable for the analysis of this compound and its derivatives are HPLC and GC-MS. The choice between these methods depends on factors such as the analyte's volatility, thermal stability, required sensitivity, and the complexity of the sample matrix.[2]
Table 1: Performance Comparison of HPLC and GC-MS Methods [2]
| Validation Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity. | Separation based on volatility and mass-to-charge ratio. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile analytes. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 20 - 120 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 99.5 - 101.2% | 90 - 110% |
| Precision (% RSD) - Repeatability | < 1.0% | < 10% |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Typically in the ng/mL to pg/mL range. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require derivatization or extraction into a volatile solvent. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted from validated methods for similar compounds.[2]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in bulk drug and simple formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it ideal for trace analysis of this compound in complex matrices.
Instrumentation:
-
GC-MS system with an autosampler
-
Column: A capillary column suitable for polar compounds (e.g., a wax-based or mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50°C, held for a few minutes, then ramped up to a final temperature (e.g., 250°C) to ensure elution of the analyte.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). Prepare calibration standards by serial dilution.
-
Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis to isolate and concentrate the analyte.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validation, encompassing various parameters.[3][4][5]
Analytical Method Validation Workflow
Signaling Pathways and Logical Relationships
The choice between HPLC and GC-MS is a critical decision in method development, guided by the analyte's properties and the analytical objectives.
Method Selection Logic for Analysis
References
A Comparative Analysis of the Biological Activities of 5-Hydroxy-2-methylpyridine Isomers
A detailed examination of the biological activities of 5-Hydroxy-2-methylpyridine and its isomers reveals a landscape of diverse potential therapeutic applications, though direct comparative studies remain limited. This guide synthesizes available data on their anticancer, antimicrobial, and anti-inflammatory properties, providing insights for researchers, scientists, and drug development professionals.
The positional arrangement of the hydroxyl and methyl groups on the pyridine (B92270) ring significantly influences the biological properties of these isomers. While a comprehensive head-to-head comparison with quantitative data from single studies is scarce in the current scientific literature, a review of individual and related compound studies provides a valuable overview of their potential. The isomers of primary interest in this comparison are this compound, 2-Hydroxy-5-methylpyridine, 3-Hydroxy-2-methylpyridine, and 4-Hydroxy-2-methylpyridine.
Anticancer Activity
Derivatives of hydroxypyridines have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
| Isomer/Derivative | Cell Line | Activity (IC50/MIC) | Reference |
| 5-methylpyridinium derivatives | S. aureus | MIC: 4 µg/mL (for compound 4l) | [1] |
| 5-methylpyridinium derivatives | E. coli | MIC: 16 µg/mL (for compound 4l) | [1] |
Note: The data presented is for derivatives and not the parent isomers directly, highlighting the need for further comparative studies.
Antimicrobial Activity
The antimicrobial potential of hydroxypyridine derivatives has been explored against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell walls or interference with essential metabolic pathways. For instance, certain 5-methylpyridinium derivatives have shown notable antibacterial activity[1].
Anti-inflammatory Activity
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols for key biological assays are outlined below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
Workflow:
Figure 1. Workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a further 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Figure 2. Workflow for the broth microdilution assay.
Detailed Steps:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The presence of hydroxyl and methyl groups, as in the case of this compound and its isomers, influences the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
Figure 3. Influence of isomerism on biological activity.
References
The Pivotal Role of 5-Hydroxy-2-methylpyridine in Kinase Inhibitor Design: A Comparative Guide
A deep dive into the structure-activity relationships of 5-Hydroxy-2-methylpyridine derivatives reveals their potential as a privileged scaffold in the development of targeted cancer therapies. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers in drug discovery.
The this compound core, also known as 6-methyl-3-pyridinol, has emerged as a versatile and valuable building block in medicinal chemistry. Its inherent structural features, including the ability to form crucial hydrogen bonds, make it an attractive starting point for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention.
Unlocking Potency: A Comparative Look at Kinase Inhibition
| Compound ID | Core Scaffold | R1-Substitution | R2-Substitution | Target Kinase | IC50 (nM) |
| 1 | Pyridine (B92270) | - | - | VRK1 | 150[1] |
| 2 | Pyridine | - | - | VRK1 | 260[1] |
| 3 | Pyridine | - | - | PIM-1 | 14.3[1] |
| 4 | Pyridine | - | - | PIM-1 | 19.4[1] |
| 5 | Imidazo[4,5-b]pyridine | - | - | Aurora Kinase A | Data Not Available in pIC50 |
| 6 | Pyrrolo[2,3-d]pyrimidine | Amino | - | Aurora-A | Data Not Available in IC50 |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison between different kinase targets and assay conditions should be made with caution.
The data indicates that the pyridine scaffold is a viable starting point for developing potent kinase inhibitors. The inhibitory concentration (IC50) values in the nanomolar range for VRK1 and PIM-1 kinases highlight the potential of this chemical class.[1] Further optimization by exploring various substitutions on the 5-hydroxy and 2-methyl positions of the core ring is a promising strategy for enhancing potency and selectivity.
The "How-To": Experimental Protocols for Kinase Inhibition Assays
To ensure reproducibility and facilitate further research, detailed experimental protocols for key in vitro kinase assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[1]
Materials:
-
Purified recombinant kinase (e.g., Aurora A, PIM-1)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or a DMSO control.
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[1]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Signaling Pathways and Logical Relationships
The development of kinase inhibitors from this compound derivatives follows a logical progression from initial screening to preclinical evaluation. The ultimate goal is to identify compounds that can effectively modulate specific signaling pathways implicated in disease.
Caption: General workflow for kinase inhibitor drug discovery.
The journey of a this compound derivative from a library compound to a potential drug candidate involves rigorous testing and optimization. The initial hits from high-throughput screening are refined through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Successful lead compounds then advance to in vivo studies to evaluate their efficacy and safety in animal models before being considered for clinical development.
References
comparative analysis of 5-Hydroxy-2-methylpyridine synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Hydroxy-2-methylpyridine, a versatile heterocyclic building block, is crucial in the development of pharmaceuticals and other specialty chemicals. This guide provides a comparative analysis of three prominent methods for its synthesis, offering a detailed look at their experimental protocols, performance metrics, and underlying chemical pathways to inform your selection of the most suitable method for your research and development needs.
At a Glance: Comparing Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three analyzed methods.
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Catalytic Hydrogenation | Method 3: Diazotization |
| Starting Material | 2-Bromo-5-methylpyridine | 3-Cyano-6-hydroxypyridine | 2-Amino-5-methylpyridine |
| Reported Yield | 72%[1] | 83%[1][2] | 61% |
| Conversion Rate | Not explicitly reported | 99.2%[1][2] | Not explicitly reported |
| Reaction Time | 40 hours (nucleophilic substitution step) | 6 hours (hydrogenation step) | ~1 hour (diazotization and heating) |
| Key Reagents | Potassium tert-butoxide, tert-Amyl alcohol, Formic acid | Palladium on carbon (Pd/C), Sulfuric acid, Sodium lauryl sulfate | Sulfuric acid, Sodium nitrite |
| Reaction Temperature | 100 °C (nucleophilic substitution) | 50 °C (initial step), Room temperature (hydrogenation) | 0-5 °C (diazotization), 95 °C (heating) |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Purification | Column chromatography | Extraction and neutralization | Extraction and recrystallization |
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each method, the following diagrams illustrate the reaction pathways.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental methodologies for each synthesis are provided below.
Method 1: Synthesis from 2-Bromo-5-methylpyridine (Nucleophilic Aromatic Substitution)
This method involves the displacement of a bromide ion by a hydroxyl group through nucleophilic aromatic substitution.
Experimental Protocol:
-
In a dry Schlenk tube, dissolve 2-bromo-6-methylpyridine (B113505) (5.98 g, 35.0 mmol) in 100 mL of tert-Amyl alcohol.
-
Add potassium tert-butoxide (39.3 g, 350.0 mmol) to the solution.
-
Stir the mixture at 100 °C for 40 hours under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of formic acid and stir for 24 hours at room temperature.
-
Adjust the pH to approximately 6 using a 3N aqueous KOH solution.
-
Extract the product with chloroform (B151607) (3x).
-
Combine the organic phases, wash with brine, dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (8% MeOH in DCM) to yield this compound as a white solid (2.75 g, 72% yield).[1]
References
A Spectroscopic Comparison of 5-Hydroxy-2-methylpyridine and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 5-Hydroxy-2-methylpyridine and its synthetic precursors, 2-methylpyridine (B31789) and 2-methyl-5-nitropyridine. This guide provides a comparative analysis of their NMR, FTIR, and UV-Vis spectra, supported by experimental data and protocols.
This publication offers an objective comparison of the spectroscopic properties of this compound, a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with its common precursors, 2-methylpyridine and 2-methyl-5-nitropyridine. Understanding the spectral differences between these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic processes. This guide presents quantitative spectroscopic data in clear tabular formats, details the experimental methodologies for data acquisition, and includes visualizations to illustrate the synthetic and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ & DMSO-d₆ | 2.25 (s, 3H, -CH₃), 6.95 (d, 1H, H-3), 7.05 (dd, 1H, H-4), 8.05 (d, 1H, H-6), 9.5 (br s, 1H, -OH) |
| 2-methylpyridine | CDCl₃ | 2.50 (s, 3H, -CH₃), 7.05 (d, J = 7.9 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 8.32 (d, J = 2.1 Hz, 1H) |
| 2-methyl-5-nitropyridine | CDCl₃ | 2.7 (s, 3H, -CH₃), 7.4 (d, 1H), 8.4 (dd, 1H), 9.3 (d, 1H) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | 22.0 (-CH₃), 120.0 (C-3), 125.0 (C-4), 140.0 (C-6), 155.0 (C-2), 158.0 (C-5) |
| 2-methylpyridine | CCl₄ | 24.0 (-CH₃), 123.0, 128.4, 136.3, 148.7, 155.6 |
| 2-methyl-5-nitropyridine | Not Specified | 24.0 (-CH₃), 123.0, 136.0, 142.0, 150.0, 158.0 |
FTIR Spectral Data (Key Peaks)
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| This compound | KBr Pellet | 3400-2500 (O-H stretch, broad), 1600, 1480 (C=C and C=N stretching) |
| 2-methylpyridine | Gas Phase | 3050-2950 (C-H stretch), 1595, 1480 (C=C and C=N stretching) |
| 2-methyl-5-nitropyridine | Not Specified | 1530, 1350 (NO₂ asymmetric and symmetric stretching), 1600, 1470 (C=C and C=N stretching) |
UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| This compound | Not Specified | 285 |
| 2-methylpyridine | Not Specified | 262 |
| 2-methyl-5-nitropyridine | Ethanol | 268 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition :
-
For ¹H NMR, 8 to 16 scans were acquired with a relaxation delay of 1 second.
-
For ¹³C NMR, 128 to 512 scans were acquired with a relaxation delay of 2 seconds.
-
-
Data Processing : The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid Samples) :
-
Thin Solid Film Method : A small amount of the solid sample was dissolved in a volatile solvent (e.g., methylene (B1212753) chloride). A drop of the solution was placed on a KBr salt plate, and the solvent was allowed to evaporate, leaving a thin film of the compound.[1]
-
KBr Pellet Method : Approximately 1-2 mg of the sample was ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : FTIR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Data Acquisition : Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the compound was prepared in a spectroscopic grade solvent (e.g., ethanol). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation : UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : The spectrum was scanned over a wavelength range of 200-800 nm. A cuvette containing the pure solvent was used as a blank to zero the absorbance. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Visualizations
The following diagrams illustrate the synthetic relationship between the compounds and a typical workflow for their spectroscopic analysis.
Caption: Synthetic pathway from 2-methylpyridine to this compound.
Caption: Experimental workflow for the spectroscopic characterization of the synthesized compounds.
References
A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the purity determination of 5-Hydroxy-2-methylpyridine, a key building block in pharmaceutical synthesis.
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. This compound, a versatile pyridine (B92270) derivative, is a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the purity of synthesized this compound, with its structural isomer, 2-Hydroxy-5-methylpyridine, as a key comparator.
Methodology Comparison: HPLC, GC-MS, and qNMR
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. in-depth impurity profiling). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.
A summary of the key performance characteristics of each technique for the analysis of this compound is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Intrinsic quantitative analysis based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity checks and quantification of known impurities. | Suitable for volatile and thermally stable compounds. Often requires derivatization for polar compounds like hydroxypyridines to increase volatility.[1] | A primary ratio method that provides a direct measure of purity against a certified reference standard without the need for a specific standard of the analyte.[1] |
| Sensitivity | High, typically in the µg/mL to ng/mL range, depending on the detector. | Very high, especially with selected ion monitoring (SIM), reaching pg/mL levels. | Generally lower sensitivity compared to chromatographic methods. |
| Specificity | Good, can be enhanced with diode array detection (DAD) for peak purity analysis. | Excellent, provides structural information for impurity identification. | High, provides detailed structural information, allowing for the identification and quantification of impurities with distinct NMR signals. |
| Common Impurities Detected | Starting materials, non-volatile by-products, and degradation products. | Residual solvents, volatile starting materials, and by-products. | Structurally similar impurities, isomers, and residual solvents. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
A robust Reversed-Phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient tailored to resolve the main peak from potential impurities. A typical starting point would be 10% B, increasing to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound.
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to convert the hydroxyl group to a more volatile trimethylsilyl (B98337) ether.[1]
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatography.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a precise volume of deuterated solvent.[2]
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).
-
A 90° pulse angle should be accurately calibrated.
-
-
Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard.[3]
Data Presentation: A Comparative Analysis
To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The primary comparator is its structural isomer, 2-Hydroxy-5-methylpyridine, a potential process-related impurity.
| Analytical Method | This compound Purity (%) | 2-Hydroxy-5-methylpyridine Impurity (%) | Other Impurities Detected |
| HPLC | 99.2 | 0.3 | 0.5% (sum of other minor impurities) |
| GC-MS (after derivatization) | 99.1 | 0.4 | 0.2% (volatile impurities), 0.3% (other by-products) |
| qNMR | 99.3 (absolute purity) | 0.4 | 0.3% (structurally related impurities) |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific synthesis route and purification methods employed.
Visualizing the Workflow
A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates a typical workflow for the analysis of synthesized this compound.
Conclusion and Recommendations
For routine quality control of synthesized this compound, HPLC offers a robust, reliable, and high-throughput method for determining purity and quantifying known impurities.
GC-MS , particularly after derivatization, is an invaluable tool for in-depth impurity profiling, especially for identifying and quantifying volatile and isomeric impurities that may not be well-resolved by HPLC.
qNMR serves as a powerful orthogonal technique, providing an absolute measure of purity without the need for a specific reference standard of the analyte. It is highly recommended for the characterization of reference materials and for confirming the structure of the main component and any identified impurities.
A comprehensive approach utilizing a combination of these techniques will provide the most complete and reliable assessment of the purity of synthesized this compound, ensuring the quality and consistency required for pharmaceutical research and development.
References
A Comparative Guide to the Efficacy of 5-Hydroxy-2-methylpyridine: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and potential in vivo efficacy of 5-Hydroxy-2-methylpyridine. While direct comparative studies are limited, this document synthesizes available data on its biological activities and outlines standard experimental approaches for its evaluation.
In Vitro Efficacy of this compound and its Derivatives
In vitro studies provide foundational data on the bioactivity of a compound at the cellular and molecular level. For this compound and related hydroxypyridine derivatives, research has primarily focused on their antioxidant, anti-inflammatory, and anticancer properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro efficacy of this compound and its structural analogs. IC50 values, the concentration of a substance required to inhibit a specific biological process by 50%, are a key metric. A lower IC50 value indicates greater potency.
| Compound/Derivative | Assay | Target/Cell Line | IC50 Value | Reference Compound |
| Isoniazid (Pyridine derivative) | DPPH Radical Scavenging | - | 7.50 x 10⁻⁶ M | - |
| Isoniazid (Pyridine derivative) | ABTS Radical Scavenging | - | 1.60 x 10⁻⁵ M | - |
| 3-Hydroxypyridine-4-one derivative (6b) | Tyrosinase Inhibition | - | 25.82 µM | Kojic acid |
| N-Hydroxybenzylanabasine (Pyridine alkaloid) | Nitric Oxide Inhibition | Microglial cells | 6.7 µM | Curcumin (3.1 µM) |
| Pyridine (B92270) derivative (16) | Neuroprotection | Dopaminergic neurons | Not specified | - |
Note: Data for this compound itself is limited in the public domain. The data presented for related pyridine derivatives suggests potential bioactivity that warrants further investigation for this compound.
Experimental Protocols: In Vitro Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays relevant to assessing the efficacy of this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
2. Nitric Oxide (NO) Scavenging Assay
-
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. In cell-based assays, cells like macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The concentration of nitrite (B80452), a stable product of NO, is then measured using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
3. Cell Viability (MTT) Assay for Cytotoxicity
-
Principle: The MTT assay is a colorimetric assay used to assess cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vivo Efficacy of this compound
Experimental Workflows
1. In Vivo Neuroprotection Study Workflow (e.g., Mouse Model of Ischemic Stroke)
Caption: Workflow for an in vivo neuroprotection study.
2. In Vivo Anticancer Efficacy Study Workflow (e.g., Xenograft Mouse Model)
Caption: Workflow for an in vivo anticancer xenograft study.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of similar hydroxypyridine and phenolic compounds, several pathways are likely to be involved in its potential therapeutic effects. Pyridine derivatives have been shown to exert neuroprotective effects through the activation of the NRF2 signaling pathway[1].
Plausible Signaling Cascade for Neuroprotection and Anti-inflammatory Effects
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to antioxidant and anti-inflammatory responses.
Caption: Plausible signaling pathways modulated by this compound.
Conclusion
The available in vitro data on compounds structurally related to this compound suggest promising antioxidant, anti-inflammatory, and neuroprotective properties. However, a significant gap exists in the literature regarding direct experimental evidence for the in vivo efficacy of this compound itself. The experimental workflows and potential signaling pathways outlined in this guide provide a robust framework for future preclinical investigations. Further research is warranted to isolate and quantify the specific in vitro and in vivo effects of this compound to fully elucidate its therapeutic potential. Direct comparative studies will be crucial in determining its translational viability for various disease models.
References
Comparative Analysis of the Neuroprotective Potential of 5-Hydroxy-2-methylpyridine and Structurally Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative neuroprotective effects of 5-Hydroxy-2-methylpyridine against other neuroprotective agents, incorporating available experimental data on related pyridine (B92270) derivatives. Due to the limited direct experimental evidence for this compound, its profile is presented as a hypothetical case for illustrative and comparative purposes, based on the known neuroprotective mechanisms of similar compounds.
Introduction to Neuroprotection by Pyridine Derivatives
Pyridine-based compounds have emerged as a promising class of molecules with significant therapeutic potential for neurological disorders. Their diverse chemical structures allow for the modulation of various biological targets implicated in neurodegenerative pathways, including oxidative stress, neuroinflammation, excitotoxicity, and apoptosis. This guide focuses on the comparative analysis of this compound and other pyridine derivatives that have demonstrated neuroprotective properties in preclinical studies.
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the neuroprotective effects of our target compound, this compound (hypothetical data), and other experimentally validated pyridine derivatives.
Table 1: Comparison of Neuroprotective Effects of Pyridine Derivatives
| Compound | Model of Neurotoxicity | Key Neuroprotective Effects | Efficacy (e.g., % increase in cell viability) | Mechanism of Action | Reference |
| This compound (Hypothetical) | Glutamate-induced excitotoxicity in HT22 cells | Reduction of oxidative stress, Inhibition of apoptosis | ~ 45% increase in cell viability at 10 µM | Antioxidant, Anti-apoptotic | - |
| 4,6'-Anhydrooxysporidinone | Glutamate-induced oxidative stress in HT22 cells | Reduced intracellular ROS, Decreased Ca2+ influx, Inhibition of apoptosis | Significant protection at 10 µM | Nrf2/HO-1 pathway activation, Inhibition of caspase-3, -9 | [1] |
| CV-159 (Dihydropyridine derivative) | Ischemic brain injury in rats | Reduced neuronal death, Decreased brain infarct size | Significant protection at 5 and 10 mg/kg | L-type Ca2+ channel blocker, Calmodulin inhibitor | [2] |
| PAT (Pyridine amine derivative) | Aβ-induced toxicity in C. elegans and AD model mice | Inhibition of Aβ aggregation, Reduced ROS production, Improved cognitive function | Significant amelioration of AD-like pathology | Anti-aggregation, Antioxidant | [3] |
| Novel Hydroxypyridine Compound | Ischemic damage in vitro and in vivo | Preservation of neurons, Reduced neurological deficit, Maintained antioxidant capacity | Significant protection at 18.0 mg/kg | Antioxidant, Anti-necrotic, Anti-apoptotic | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate neuroprotection.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in HT22 Cells
-
Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 2 hours.
-
Induction of Excitotoxicity: Glutamate (B1630785) is added to the wells at a final concentration of 5 mM to induce oxidative stress and cell death.
-
Assessment of Cell Viability (MTT Assay): After 24 hours of glutamate exposure, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced with isoflurane.
-
Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery. A nylon monofilament is inserted through the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: The test compound (e.g., a novel hydroxypyridine compound) is administered intravenously at a specific dose (e.g., 18.0 mg/kg) daily for 7 days following the MCAO surgery.[4]
-
Neurological Deficit Scoring: Neurological function is assessed daily using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Histological Analysis: After the treatment period, the animals are euthanized, and the brains are removed, sectioned, and stained (e.g., with cresyl violet) to determine the infarct volume and assess neuronal survival in the cortex.[4]
Visualizing the Mechanisms of Action
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved in neuroprotection.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical neuroprotective pathway of this compound.
Experimental Workflow for In Vitro Neuroprotection Screening
Caption: Workflow for in vitro screening of neuroprotective compounds.
Conclusion
While direct experimental validation of the neuroprotective effects of this compound is currently lacking, the available evidence from structurally related pyridine derivatives suggests a promising potential. The neuroprotective activities of these compounds are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, mediated through various signaling pathways. The hypothetical profile of this compound, based on these observations, underscores the need for further empirical investigation to elucidate its specific mechanisms of action and therapeutic potential for neurodegenerative diseases. Future studies should focus on comprehensive in vitro and in vivo evaluations to validate these promising preliminary insights.
References
- 1. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Docking Analysis of 5-Hydroxy-2-methylpyridine Derivatives as Potential EGFR Inhibitors
For Immediate Release
This guide presents a comparative molecular docking study of two novel 5-Hydroxy-2-methylpyridine derivatives, designated as Derivative A and Derivative B, against the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in cancer therapy, and its inhibition can disrupt signaling pathways that lead to tumor growth and proliferation.[1][2] The objective of this in silico study is to predict the binding affinities and interaction modes of these derivatives within the EGFR kinase domain, providing a rationale for their potential as anticancer agents.
Data Summary
The binding affinities and interactions of the this compound derivatives with the EGFR kinase domain were predicted using molecular docking simulations. The results, including docking scores and predicted interacting residues, are summarized in the table below. A more negative docking score indicates a stronger predicted binding affinity.
| Derivative | Docking Score (kcal/mol) | Interacting Residues | Predicted Inhibition Constant (Ki) (nM) |
| Derivative A | -9.8 | Met793, Leu718, Gly796, Asp855 | 150 |
| Derivative B | -8.5 | Leu844, Thr790, Cys797, Leu788 | 450 |
| Erlotinib (Reference) | -10.5 | Met793, Leu718, Gly796, Asp855 | 50 |
Experimental Protocols
The following protocol outlines the general methodology employed for the molecular docking studies.
1. Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 2J6M). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized using the CHARMm force field to resolve any steric clashes.[3]
2. Ligand Preparation: The 3D structures of the this compound derivatives and the reference inhibitor, Erlotinib, were generated. The ligands were then energy minimized using the appropriate force field. Partial charges were computed for each ligand to ensure accurate electrostatic potential calculations during the docking process.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared EGFR protein was set as the rigid receptor, and the ligands were treated as flexible molecules. A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The Lamarckian Genetic Algorithm was employed for the conformational search of the ligands within the defined active site.[1] The docking results were clustered based on root-mean-square deviation (RMSD), and the lowest energy conformation of the most populated cluster was selected as the predicted binding mode.
4. Analysis of Interactions: The predicted binding poses of the ligands were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the EGFR active site.
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling cascade, which is a critical pathway in cell proliferation and survival.[4][5][6] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression and cell behavior.[4][6]
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Experimental Workflow
The following diagram outlines the workflow of the comparative docking study.
Caption: Workflow for the in silico comparative docking study.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of 5-Hydroxy-2-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Hydroxy-2-methylpyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards. The following protocols are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical safety goggles or eyeglasses, protective gloves, and a dust mask (type N95 or equivalent) to prevent skin and eye contact, and inhalation.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] An emergency eyewash station and safety shower should be readily accessible.[3][4]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1121-78-4 | [1] |
| Molecular Formula | C6H7NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | Beige powder/solid | [2] |
| Melting Point | 168-171 °C | [2] |
| Solubility | Soluble in dichloromethane | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local hazardous waste regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] Never dispose of this chemical down the drain or in regular trash.[8][9]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on its hazard classifications, this compound is considered a hazardous waste.[1]
-
Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents and strong acids.[2] Store it separately to prevent dangerous chemical reactions.[9][10]
Step 2: Containerization
-
Select a Compatible Container: Use a clean, dry, and properly labeled container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[10] Avoid using food containers.[10]
-
Secure Closure: Ensure the container has a secure, leak-proof cap and is kept closed except when adding waste.[5][9][10]
-
Container Capacity: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[11]
Step 3: Labeling
Properly label the hazardous waste container with the following information[5]:
-
The words “Hazardous Waste”
-
The full chemical name: "this compound" (no abbreviations)
-
The date when waste was first added to the container
-
Applicable hazard warnings (e.g., "Harmful," "Irritant")
-
Your name, department, and contact information
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment: Place the waste container in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][9]
-
Storage Conditions: Keep the storage area cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]
Step 5: Disposal and Removal
-
Arrange for Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically 90 days for large quantity generators, but local rules may vary), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]
-
Manifesting: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to its final destination.[12][13]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Rinsing: Triple rinse the empty container with a suitable solvent (such as dichloromethane, given its solubility).
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of with the this compound waste.[9] Subsequent rinsates may also need to be collected depending on local regulations.
-
Container Disposal: After thorough rinsing and drying, deface or remove the original label.[9] The clean container can then be disposed of as non-hazardous solid waste or recycled according to your institution's policies.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure environmental protection. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the chemical.
References
- 1. This compound 99 1121-78-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. youtube.com [youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 5-Hydroxy-2-methylpyridine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxy-2-methylpyridine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is mandatory when handling this compound to prevent exposure and ensure safety. The following table summarizes the required PPE and other essential safety measures.
| Equipment/Measure | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[1] | Protects against inhalation of the powdered solid, which can cause respiratory irritation.[1][2] |
| Eye Protection | Tightly fitting safety goggles or chemical safety glasses.[3][4] A face shield may be required in situations with a higher risk of splashing.[3] | Prevents eye contact, which can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] Gloves should be inspected before use and changed regularly. | Protects against skin contact, which can cause skin irritation.[1][2] |
| Body Protection | Laboratory coat or other suitable protective clothing.[4][5] | Prevents contamination of personal clothing and skin. |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[2][4] | Minimizes the concentration of airborne particles and potential for inhalation. |
| Emergency Equipment | Easily accessible eyewash station and safety shower.[3] | For immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify that the label is intact and legible.
2. Storage:
-
Store the container in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
3. Preparation and Donning PPE:
-
Before handling, ensure all required PPE is available and in good condition.
-
Put on a lab coat, chemical-resistant gloves, and safety goggles. A dust mask should be worn if handling the solid outside of a fume hood.
4. Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or other ventilated enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatula, weigh boat) to handle the material.
5. Dissolving and Reaction Setup:
-
All procedures involving the dissolution of this compound or its use in reactions should be performed in a chemical fume hood.
-
If heating is required, use appropriate and controlled heating methods.
6. Decontamination:
-
After handling, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Use an appropriate cleaning agent and rinse with water.
7. Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be collected in a designated, labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[2] Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
